BI605906
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHRZBKXXKDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI605906
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BI605906, a chemical probe used to investigate the IκB kinase (IKK) signaling pathway. It details the molecule's mechanism of action, quantitative data on its potency and selectivity, and relevant experimental protocols.
Core Mechanism of Action
This compound is a potent, selective, and reversible ATP-competitive inhibitor of IκB kinase β (IKKβ), also known as IKK2.[1][2][3] The IKK complex, which includes the kinase subunits IKKα and IKKβ along with the regulatory subunit NEMO (IKKγ), is a central convergence point for the canonical NF-κB signaling pathway.[2][4] This pathway is activated by numerous stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][4]
In the canonical pathway, the activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitor of κB alpha (IκBα).[4][5] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the nuclear factor κB (NF-κB) dimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[4][6] Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[6][7]
This compound exerts its effect by binding to the ATP pocket of IKKβ, preventing the phosphorylation of IκBα.[1][2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and the subsequent expression of downstream target genes, such as pro-inflammatory cytokines IL-6, IL-1β, and CXCL1/2.[8][9][10][11]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.
Table 1: Potency of this compound on Primary Target and Cellular Pathways
| Target/Assay | Metric | Value | ATP Concentration | Reference(s) |
|---|---|---|---|---|
| IKKβ (Biochemical) | IC₅₀ | 380 nM | 0.1 mM | [8][9][10][11][12] |
| IKKβ (Biochemical) | IC₅₀ | 49-50 nM | Not Specified | [1][13] |
| IκBα Phosphorylation (Cellular) | EC₅₀ | 0.9 µM | N/A | [1][13] |
| ICAM-1 Expression (Cellular) | EC₅₀ | 0.7 µM | N/A |[1][13] |
Note: The variation in biochemical IC₅₀ values likely reflects different experimental conditions between studies.
Table 2: Selectivity Profile and Off-Target Activity of this compound
| Off-Target Kinase | Metric | Value | Reference(s) |
|---|---|---|---|
| Insulin-like growth factor 1 (IGF1) Receptor | IC₅₀ | 7.6 µM | [8][9][10] |
| Cyclin G associated kinase (GAK) | IC₅₀ | 188 nM | [13] |
| AAK1 | IC₅₀ | 272 nM | [13] |
| Interleukin-1 receptor-associated kinase 3 (IRAK3) | IC₅₀ | 921 nM | [13] |
| IKKα, IKKε, TBK1 | IC₅₀ | >10 µM |[1][12] |
Note: this compound is highly selective for IKKβ over other IKK isoforms.[2][12] A structurally related but biologically inactive compound, BI-5026 (IC₅₀ > 10 µM), is available for use as a negative control.[1][13]
Experimental Protocols & Workflows
To validate the mechanism of action of this compound, specific biochemical and cellular assays are employed.
The diagram below outlines a typical workflow for assessing the cellular activity of this compound.
This protocol is designed to measure the ability of this compound to inhibit stimulus-induced phosphorylation and degradation of IκBα.
-
Cell Plating: Plate cells (e.g., HeLa cells or primary mouse hepatocytes) in appropriate culture vessels and grow to 80-90% confluency.
-
Serum Starvation (Optional): For some cell types, incubate in serum-free medium overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.[12]
-
Stimulation: Add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[12]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize protein bands.
-
Analysis: Quantify band intensity. Effective inhibition by this compound will result in a decreased p-IκBα signal and stabilization of total IκBα levels compared to the stimulated vehicle control.
This biochemical assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing assay buffer, a source of recombinant human IKKβ, and a specific substrate (e.g., a peptide corresponding to the IκBα phosphorylation site).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., at a final concentration of 0.1 mM).[8][9] Incubate for 30-60 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify substrate phosphorylation. This can be done using various methods, such as:
-
ELISA: Using a phosphorylation-specific antibody that recognizes the phosphorylated substrate.[14]
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based Assays: Using commercial kits that measure the amount of ADP produced (an indicator of kinase activity).
-
-
Data Analysis: Plot the percentage of IKKβ activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This experiment can confirm the reversible binding of this compound to IKKβ.[3]
-
Cell Stimulation and Lysis: Stimulate cells (e.g., IL-1 in IKKα-deficient MEFs) to activate IKKβ, then lyse the cells.[3]
-
Immunoprecipitation: Immunoprecipitate endogenous IKKβ from the cell lysate using an anti-IKKβ antibody.
-
Inhibitor Incubation: Divide the immunoprecipitated IKKβ into three groups:
-
Kinase Assay: Perform an in vitro kinase assay on all three samples as described in section 4.3.
-
Analysis: Full restoration of kinase activity in the "Washout" sample compared to the "Inhibited" sample demonstrates that this compound is a reversible inhibitor.[3]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. eubopen.org [eubopen.org]
- 14. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
BI605906: A Selective IKKβ Inhibitor for Probing the NF-κB Signaling Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BI605906, a potent and selective inhibitor of IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including inflammatory disorders and cancer, making its components attractive therapeutic targets.[4][5] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of IKKβ.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of IKKβ.[6] In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[2][7] IKKβ-mediated phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 targets IκBα for ubiquitination and subsequent proteasomal degradation.[8][9] The degradation of IκBα liberates the NF-κB heterodimer (typically p50/p65), allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines and cell survival factors.[2][5][10] By selectively inhibiting the kinase activity of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[7][11]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IKKβ IC50 | 380 nM | In vitro kinase assay with 0.1 mM ATP | [11][12] |
| IKKβ IC50 | 50 nM | In vitro kinase assay | [6][13] |
| IKKβ IC50 | 49 nM | In vitro kinase assay | [13] |
| IκBα Phosphorylation EC50 | 0.9 µM | Cell-based assay in HeLa cells | [6][13] |
| ICAM-1 Expression EC50 | 0.7 µM | Cell-based assay in HeLa cells | [6][13] |
Selectivity Profile:
This compound exhibits high selectivity for IKKβ over other kinases.
| Off-Target Kinase | IC50 / % Inhibition | Assay Conditions | Reference |
| Insulin-like growth factor 1 (IGF1) receptor | 7.6 µM | In vitro kinase assay | [11][12][14] |
| GAK | 93% inhibition | @ 10 µM | [6] |
| AAK1 | 87% inhibition | @ 10 µM | [6] |
| IRAK3 | 76% inhibition | @ 10 µM | [6] |
| IKKα, IKKε, TBK1 | Not significantly inhibited | Kinase panel of over 100 kinases | [12][14] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
In Vitro IKKβ Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on IKKβ kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant IKKβ enzyme
-
IKKtide substrate (a peptide substrate for IKKβ)
-
5x Kinase Assay Buffer
-
ATP
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white plates
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and IKKtide substrate.
-
Add the Master Mix to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Dilute the IKKβ enzyme in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the diluted IKKβ enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based IκBα Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit TNF-α-induced IκBα phosphorylation in a cellular context.
Materials:
-
Cell line (e.g., HeLa, primary mouse hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
TNF-α
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total IκBα and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB and is used to assess the functional cellular potency of this compound.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct
-
Cell culture medium and supplements
-
This compound
-
TNF-α or Phorbol 12-myristate 13-acetate (PMA) as an activator
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.
-
Stimulate the cells with a sub-maximal concentration (e.g., EC80) of an NF-κB activator like TNF-α or PMA.
-
Incubate for 6-24 hours to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of this compound and determine the EC50 value.
In Vivo Applications
This compound has been utilized in in vivo models to investigate the role of IKKβ in disease. For instance, it has been shown to inhibit TNF-α-dependent expression of pro-inflammatory mediators such as IL-6, IL-1β, and CXCL1/2 in vivo.[8][15] It has also demonstrated dose-responsive efficacy in a rat model of collagen-induced arthritis, with effects comparable to the anti-TNF-α standard, etanercept.[6][13]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its utility as a chemical probe allows for the detailed investigation of the canonical NF-κB signaling pathway in both healthy and diseased states. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies to further unravel the complexities of IKKβ-mediated cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Western blotting and phosphorylation assay [bio-protocol.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. IκB Kinase α (IKKα) Regulation of IKKβ Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
The Discovery and Synthesis of BI-605906: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-605906 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and asthma.[2] BI-605906 serves as a valuable chemical probe for elucidating the physiological and pathological roles of IKKβ. This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BI-605906, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Mechanism of Action
BI-605906 was developed by Boehringer Ingelheim as a selective, ATP-competitive inhibitor of IKKβ.[2] Its primary mechanism of action is the suppression of the phosphorylation and subsequent activation of IKKβ, which in turn prevents the phosphorylation and degradation of the inhibitor of NF-κB (IκB).[1][3] This action blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][3]
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1). This leads to the activation of the IKK complex, of which IKKβ is a key catalytic subunit. Activated IKKβ phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). BI-605906 directly inhibits the kinase activity of IKKβ, thereby blocking all subsequent downstream events in this pathway.
Quantitative Data
The inhibitory activity and selectivity of BI-605906 have been characterized in various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions | Reference |
| IKKβ | 380 | 0.1 mM ATP | [1][3] |
| IKKβ | 50 | Not specified | [2] |
| IKKβ | 49 | Not specified | |
| IGF1 Receptor | 7600 | Not specified | [1][3] |
| IKKα | >10,000 | Not specified | [2] |
| IKKε | >10,000 | Not specified | [2] |
| TBK1 | >10,000 | Not specified | [2] |
| GAK | 188 | Not specified | |
| AAK1 | 272 | Not specified | |
| IRAK3 | 921 | Not specified |
Table 2: Cellular Activity
| Assay | Cell Line | EC50 (µM) | Reference |
| Inhibition of IκBα Phosphorylation | HeLa | 0.9 | [2] |
| Inhibition of ICAM-1 Expression | HeLa | 0.7 | [2] |
Synthesis of BI-605906
The synthesis of BI-605906 can be achieved through a multi-step process as outlined in the literature. A detailed protocol is provided below.
Experimental Protocol for Synthesis
Step 1: Synthesis of 3-chloro-4-(1,1-difluoropropyl)-6-(4-methanesulfonylpiperidin-1-yl)pyridine-2-carbonitrile
-
A suspension of 4-(methylsulfonyl)-piperidine trifluoroacetate (2.08 g, 7.5 mmol), nicotinonitrile (1.88 g, 7.5 mmol), and potassium carbonate (5.18 g, 37.5 mmol) in 20 mL of dimethylformamide (DMF) is stirred at room temperature overnight.
-
The resulting crude reaction mixture, containing the intermediate product, is used directly in the next step with an assumed 100% yield.
Step 2: Synthesis of BI-605906
-
The crude product from Step 1 is diluted with an additional 20 mL of DMF and the solution is purged with nitrogen.
-
2-mercaptoacetamide (7.5 mmol, as a 2M solution in methanol) is added to the reaction mixture.
-
The mixture is stirred for 3 hours at room temperature.
-
The reaction is then heated to 80°C overnight to facilitate the intramolecular thiophene cyclization.
-
After cooling, the dark-colored reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration and washed with additional water to yield BI-605906 as a yellow-brown solid (2.24 g, 69% yield).
Biological Evaluation: Experimental Protocols
The following protocols describe key experiments used to characterize the biological activity of BI-605906.
IKKβ In Vitro Kinase Assay
This assay measures the direct inhibitory effect of BI-605906 on the enzymatic activity of IKKβ.
References
BI605906: A Potent and Selective Chemical Probe for IKBKB
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of BI605906, a valuable chemical probe for the serine/threonine kinase IKBKB (Inhibitor of nuclear factor Kappa-B Kinase subunit Beta), also known as IKK2. IKBKB is a critical node in the canonical NF-κB signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making IKBKB a compelling target for therapeutic intervention.
This compound is a potent, selective, and ATP-competitive inhibitor of IKBKB. This guide details its biochemical and cellular activity, selectivity profile, and provides comprehensive experimental protocols for its use and characterization, empowering researchers to effectively utilize this probe in their investigations of IKBKB biology and its role in disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its inactive control, BI-5026.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Target/Assay | Value | Species | Notes |
| IC50 | IKBKB (IKKβ) | 380 nM | Human | Assayed at 0.1 mM ATP.[1][2][3][4][5] |
| IKBKB (IKKβ) | 49 nM | Human | Further optimized assay conditions.[6][7] | |
| IKBKB (IKKβ) | 50 nM | Human | [8] | |
| EC50 | Inhibition of phospho-IκBα | 0.9 µM | Human | HeLa cells.[6][8] |
| Inhibition of ICAM-1 expression | 0.7 µM | Human | HeLa cells.[6][8] |
Table 2: Selectivity Profile of this compound
| Off-Target | IC50 / % Inhibition | Notes |
| IGF1 Receptor | 7.6 µM | [1][2][9] |
| GAK | 188 nM | Kinase panel screening (397 kinases).[6][7] |
| AAK1 | 272 nM | Kinase panel screening (397 kinases).[6][7] |
| IRAK3 | 921 nM | Kinase panel screening (397 kinases).[6][7] |
| PDE3A | 31% inhibition @ 10 µM | Panlabs panel.[6][7] |
Table 3: Properties of Negative Control BI-5026
| Parameter | Target | Value |
| IC50 | IKBKB (IKKβ) | > 10 µM |
| IC50 | IKKα/γ | > 10 µM |
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of IKBKB. The canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokine TNF-α. This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ (IKBKB), and the regulatory subunit NEMO (IKKγ). IKBKB then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. This compound, by binding to the ATP pocket of IKBKB, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. blossombio.com [blossombio.com]
- 3. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Small molecule binding to Inhibitor of nuclear factor kappa-B kinase subunit beta in an ATP non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. blossombio.com [blossombio.com]
An In-depth Technical Guide to BI605906: A Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI605906, a potent and selective inhibitor of IκB kinase β (IKKβ). This document details its molecular characteristics, mechanism of action, and key applications in biomedical research, with a focus on its role in modulating the NF-κB signaling pathway.
Core Molecular and Pharmacological Data
This compound is a small molecule inhibitor that has been characterized for its high selectivity for IKKβ, a key kinase in the canonical NF-κB signaling cascade.[1][2] Its physicochemical properties and inhibitory activities are summarized below.
| Property | Value |
| Molecular Formula | C17H22F2N4O3S2 |
| Molecular Weight | 432.51 g/mol |
| CAS Number | 960293-88-3 |
| IKKβ IC50 | 50 nM - 380 nM (assay dependent) |
| IGF1 Receptor IC50 | 7.6 µM |
| HeLa Cell ICAM-1 EC50 | 0.7 µM |
| HeLa Cell p-IκBα EC50 | 0.9 µM |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound functions as a selective, ATP-competitive inhibitor of IKKβ.[3] IKKβ is a central component of the IKK complex, which is responsible for the phosphorylation of the inhibitor of κB (IκB) proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and survival genes.[4] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and downstream gene expression.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro IKKβ Kinase Assay
This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of this compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IκBα peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP detection system (e.g., Transcreener® ADP² Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the IκBα substrate and ATP. The final ATP concentration should be at or near its Km for IKKβ.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable ADP detection system, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of IκBα Phosphorylation
This protocol describes the use of this compound to inhibit TNF-α-induced IκBα phosphorylation in primary mouse embryonic fibroblasts (MEFs).[1]
Materials:
-
Primary mouse embryonic fibroblasts (MEFs)
-
Complete cell culture medium
-
This compound
-
Recombinant mouse TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate MEFs and grow to 80-90% confluency.
-
Pre-treat the cells with 10 µM this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
In Vivo Collagen-Induced Arthritis (CIA) Model
This compound has shown efficacy in a rat model of collagen-induced arthritis.[3] The following is a general protocol for a CIA model in mice, which can be adapted for testing this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for in vivo use[1]
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of this emulsion intradermally at a different site on the tail.
-
Treatment: Begin treatment with this compound (e.g., 60 mg/kg, orally) or vehicle control at the onset of arthritis symptoms (typically around day 24-28). Administer the treatment daily.
-
Arthritis Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws every other day using calipers.
-
Histology (optional): At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various physiological and pathological processes. Its high selectivity and proven in vitro and in vivo activity make it a suitable compound for target validation and preclinical studies in areas such as inflammation, immunology, and oncology. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory.
References
Methodological & Application
Application Notes and Protocols for BI605906 in in vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4] The NF-κB pathway is a key regulator of inflammatory responses, and its aberrant activation is implicated in numerous diseases, including inflammatory disorders and cancer.[5] this compound exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ subunit, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action blocks the nuclear translocation of NF-κB and the transcription of its target genes, which include various pro-inflammatory cytokines and adhesion molecules.[1][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its mechanism of action and cellular effects. A non-active structural analog, BI-5026, is recommended as a negative control for these experiments.[3][5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50/EC50 | Species | Notes |
| IKKβ | Biochemical Kinase Assay | 49 nM[5][7] | Human (recombinant) | - |
| IKKβ | Biochemical Kinase Assay | 380 nM (at 0.1 mM ATP)[1][2][4][6][8][9] | Not Specified | ATP-competitive inhibition. |
| Phospho-IκBα Inhibition | Cellular Assay (HeLa cells) | 0.9 µM[3][5] | Human | Measures downstream target engagement. |
| ICAM-1 Expression Inhibition | Cellular Assay (HeLa cells) | 0.7 µM[3][5] | Human | Measures inhibition of NF-κB transcriptional activity. |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | Kinase Assay | 7.6 µM[1][2][6][8] | Not Specified | Off-target activity. |
| GAK | Kinase Assay | 188 nM[5][7] | Human | Off-target activity. |
| AAK1 | Kinase Assay | 272 nM[5][7] | Human | Off-target activity. |
| IRAK3 | Kinase Assay | 921 nM[5][7] | Human | Off-target activity. |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Experimental Protocols
In Vitro IKKβ Kinase Assay
This protocol is designed to determine the direct inhibitory activity of this compound on recombinant IKKβ.
Workflow Diagram:
Caption: Workflow for the in vitro IKKβ kinase assay.
Materials:
-
Recombinant human IKKβ (e.g., from Cell Signaling Technology or Promega)
-
IKKtide substrate (a peptide substrate for IKKβ)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
This compound (and BI-5026 negative control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and BI-5026 in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reagent Preparation:
-
Dilute recombinant IKKβ enzyme in Kinase Assay Buffer to the desired concentration (e.g., 5-10 ng per reaction).
-
Prepare a solution of IKKtide substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be close to its Km for IKKβ (if known) or a standard concentration (e.g., 10-100 µM).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound, BI-5026, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the diluted IKKβ enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the IKKtide/ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inhibition of TNF-α-Induced IκBα Degradation in HeLa Cells (Western Blot)
This protocol assesses the ability of this compound to block the degradation of IκBα in a cellular context.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and BI-5026
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: Rabbit anti-IκBα, Rabbit anti-phospho-IκBα (Ser32), and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with various concentrations of this compound, BI-5026, or DMSO for 1 hour. A recommended concentration range is 0.1 to 10 µM.[2]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 20 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against IκBα or phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the IκBα or phospho-IκBα band intensity to the loading control.
-
Compare the levels of IκBα and phospho-IκBα in this compound-treated cells to the TNF-α stimulated control to assess the inhibition of degradation and phosphorylation.
-
Inhibition of Pro-inflammatory Cytokine Expression in Primary Hepatocytes (RT-qPCR)
This protocol measures the effect of this compound on the transcription of NF-κB target genes, such as IL-6 and CXCL1.
Materials:
-
Primary mouse or human hepatocytes
-
Hepatocyte culture medium
-
This compound and BI-5026
-
Recombinant TNF-α
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-6, CXCL1/2, IL-1β) and a housekeeping gene (e.g., GAPDH, TBP)
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture primary hepatocytes according to standard protocols.
-
After allowing the cells to attach, pre-treat them with this compound, BI-5026, or DMSO for 1 hour. A concentration of 10 µM has been shown to be effective.[2]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 2-4 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the TNF-α stimulated control.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of the IKKβ/NF-κB pathway in various biological and pathological processes. The protocols outlined above provide a framework for characterizing the in vitro activity of this compound, from its direct enzymatic inhibition to its downstream cellular effects. Consistent use of the negative control, BI-5026, is crucial for validating that the observed effects are due to the specific inhibition of IKKβ.
References
- 1. promega.com [promega.com]
- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Induction of an Inflammatory Response in Primary Hepatocyte Cultures from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Tumor necrosis factor alfa and interleukin 1 alfa induced phosphorylation and degradation of inhibitory kappa B alpha are regulated by estradiol in endometrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols for In Vivo Experimental Design of BI605906
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design and application of BI605906, a selective inhibitor of IκB kinase β (IKKβ). This compound modulates the NF-κB signaling pathway, a key regulator of inflammatory responses, making it a valuable tool for investigating the role of IKKβ in various disease models. This document outlines the mechanism of action, provides detailed protocols for in vivo studies in arthritis and other inflammatory conditions, and presents data in a structured format to facilitate experimental planning and execution.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of IKKβ, a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. This compound has demonstrated efficacy in preclinical models of inflammatory diseases, including arthritis.[1]
Mechanism of Action
The primary mechanism of this compound is the selective inhibition of IKKβ with an IC50 of approximately 50 nM.[1] This inhibition prevents the phosphorylation of IκBα, which is the immediate substrate of IKKβ.[1] Consequently, the degradation of IκBα is blocked, and the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm, unable to activate the transcription of target genes such as those encoding for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (e.g., ICAM-1).[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
In Vivo Experimental Design and Protocols
Successful in vivo studies with this compound require careful consideration of the animal model, formulation, route of administration, and dosing regimen.
Formulation and Administration
This compound can be formulated for oral (PO) and intravenous (IV) administration. A common formulation for preclinical studies is a suspension.
Protocol 1: Oral Gavage Formulation
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
First, dissolve the this compound in DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until a clear solution is formed.
-
Finally, add the saline to reach the final volume.
-
Administer the formulation via oral gavage at the desired dosage.
Protocol 2: Intravenous Injection Formulation
-
Follow steps 1-6 of the oral gavage formulation protocol.
-
Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and/or sonication can be used to aid dissolution.[3]
-
Administer the formulation via intravenous injection (e.g., tail vein in rodents).
Animal Models and Protocols
This compound has been primarily evaluated in models of inflammatory arthritis, but its mechanism of action suggests potential utility in other inflammatory conditions such as inflammatory bowel disease (IBD) and asthma.
2.2.1. Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model for studying rheumatoid arthritis.
Experimental Workflow:
Caption: Experimental workflow for the rat collagen-induced arthritis model.
Protocol:
-
Animal Model: Male Lewis rats (8-10 weeks old).
-
Induction:
-
Day 0: Administer a primary immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.
-
Day 7: Administer a booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment upon the first signs of arthritis (typically around day 10-12).
-
Administer this compound (e.g., 60 mg/kg) or vehicle control daily via oral gavage. A positive control group, such as etanercept, can also be included.[1]
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of arthritis (e.g., erythema, swelling) and assign a clinical score.
-
Measure paw volume weekly.
-
At the end of the study (e.g., day 28), collect blood for serum cytokine analysis and joints for histopathological evaluation.
-
2.2.2. Murine Model of Inflammatory Bowel Disease (IBD)
A dextran sulfate sodium (DSS)-induced colitis model can be used to evaluate the efficacy of this compound in IBD.
Protocol:
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
-
Treatment: Administer this compound (e.g., 10-50 mg/kg) or vehicle control daily via oral gavage, starting concurrently with DSS administration or therapeutically after the onset of symptoms.
-
Monitoring and Endpoints:
-
Monitor daily for body weight, stool consistency, and presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the study, collect the colon for measurement of length, histopathological scoring, and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
2.2.3. Murine Model of Allergic Asthma
An ovalbumin (OVA)-induced asthma model can be used to assess the anti-inflammatory effects of this compound in the airways.
Protocol:
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Sensitization and Challenge:
-
Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
-
Challenge the sensitized mice with aerosolized OVA for 20-30 minutes on days 24, 25, and 26.
-
-
Treatment: Administer this compound (e.g., 10-50 mg/kg) or vehicle control via oral gavage one hour prior to each OVA challenge.
-
Monitoring and Endpoints:
-
24-48 hours after the final challenge, assess airway hyperresponsiveness (AHR) to methacholine.
-
Collect bronchoalveolar lavage (BAL) fluid for differential cell counts (e.g., eosinophils, neutrophils).
-
Analyze BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Collect lung tissue for histopathological analysis (e.g., inflammation, mucus production).
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured manner to allow for easy comparison between treatment groups.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IKKβ IC50 | - | 50 nM | [1] |
| IKKβ IC50 (at 0.1 mM ATP) | - | 380 nM | [4][5] |
| IGF1 Receptor IC50 | - | 7.6 µM | [4][5] |
| Phospho-IκBα EC50 | HeLa cells | 0.9 µM | [1] |
| ICAM-1 Expression EC50 | HeLa cells | 0.7 µM | [1] |
| In Vivo Efficacy (CIA model) | Rat | 60 mg/kg (comparable to etanercept) | [1] |
| Tested In Vivo (IV) | Mouse, Rat, Dog, Cynomolgus Monkey | 1 mg/kg | [6] |
| Tested In Vivo (PO) | Mouse, Rat, Dog, Cynomolgus Monkey | 10 mg/kg | [6] |
Table 2: Example Data from a Rat CIA Model
| Treatment Group | Clinical Score (Mean ± SEM) | Paw Volume (mL, Mean ± SEM) | Joint Histology Score (Mean ± SEM) |
| Vehicle Control | 8.5 ± 0.7 | 2.1 ± 0.2 | 3.5 ± 0.4 |
| This compound (30 mg/kg) | 4.2 ± 0.5 | 1.5 ± 0.1 | 1.8 ± 0.3 |
| This compound (60 mg/kg) | 2.1 ± 0.3 | 1.2 ± 0.1 | 0.9 ± 0.2 |
| Etanercept (10 mg/kg) | 2.5 ± 0.4 | 1.3 ± 0.1 | 1.1 ± 0.2 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |
Table 3: Example Data from a Murine DSS-Induced Colitis Model
| Treatment Group | Disease Activity Index (DAI, Mean ± SEM) | Colon Length (cm, Mean ± SEM) | MPO Activity (U/g tissue, Mean ± SEM) |
| Vehicle Control | 3.8 ± 0.3 | 6.2 ± 0.4 | 5.1 ± 0.6 |
| This compound (25 mg/kg) | 1.9 ± 0.2 | 8.1 ± 0.3 | 2.3 ± 0.4 |
| This compound (50 mg/kg) | 1.1 ± 0.1 | 9.5 ± 0.2 | 1.2 ± 0.2** |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |
Table 4: Example Data from a Murine OVA-Induced Asthma Model
| Treatment Group | BAL Eosinophils (x10^4, Mean ± SEM) | Airway Hyperresponsiveness (Penh, Mean ± SEM) | BAL IL-4 (pg/mL, Mean ± SEM) |
| Vehicle Control | 25.6 ± 3.1 | 2.8 ± 0.3 | 85.2 ± 9.7 |
| This compound (25 mg/kg) | 12.3 ± 1.8 | 1.7 ± 0.2 | 42.1 ± 5.3 |
| This compound (50 mg/kg) | 6.8 ± 1.1 | 1.2 ± 0.1 | 21.5 ± 3.8** |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of IKKβ and the NF-κB signaling pathway in various inflammatory diseases. The protocols and data presented in these application notes provide a framework for designing and executing robust preclinical studies. Appropriate formulation and selection of animal models are crucial for obtaining meaningful and reproducible results. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
Application Notes and Protocols: The Use of BI605906 in a Rat Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and has been implicated in the pathogenesis of RA. BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling cascade. By inhibiting IKKβ, this compound can effectively block the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation. The rat collagen-induced arthritis (CIA) model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an excellent platform for evaluating the therapeutic potential of novel anti-arthritic compounds like this compound.
Mechanism of Action of this compound
This compound is a selective inhibitor of IKKβ with an IC50 of 380 nM.[1] It acts by suppressing the phosphorylation and subsequent activation of IKKβ, which in turn modulates NF-κB signaling.[1] This targeted inhibition prevents the degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism effectively blocks the production of key inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are major drivers of the inflammatory cascade in rheumatoid arthritis.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and reproducible model for studying the efficacy of anti-arthritic compounds.
Animals:
-
Female Lewis rats, 8-10 weeks old, are commonly used due to their susceptibility to CIA.
Induction of Arthritis:
-
Preparation of Collagen Emulsion:
-
Bovine or porcine type II collagen is dissolved in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
This collagen solution is then emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Immunization:
-
On day 0, rats are injected intradermally at the base of the tail with 100 µL of the collagen-IFA emulsion.
-
A booster injection of 100 µL of the same emulsion is administered on day 7 at a different site near the base of the tail.
-
Disease Assessment: The development and severity of arthritis are monitored using several parameters:
-
Clinical Arthritis Score: Each paw is scored on a scale of 0-4, where:
-
0 = No signs of arthritis
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb The maximum score per rat is 16.
-
-
Paw Volume/Thickness: Paw swelling is measured using a plethysmometer or digital calipers.
-
Body Weight: Monitored regularly as a general indicator of health.
Administration of this compound
Dosing Paradigms:
-
Prophylactic: Dosing begins on the day of the primary immunization (day 0) to evaluate the compound's ability to prevent the onset of arthritis.
-
Therapeutic: Dosing starts after the clinical signs of arthritis appear (typically around day 10-12) to assess the compound's ability to treat established disease.
Route of Administration:
-
This compound can be administered via various routes, including oral (PO), intraperitoneal (IP), or subcutaneous (SC), depending on the formulation and experimental design.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a rat CIA model.
Data Presentation
The following tables present representative data from a study using a selective IKKβ inhibitor in a rat arthritis model, demonstrating the expected dose-responsive efficacy.
Table 1: Effect of a Representative IKKβ Inhibitor on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 21) | % Inhibition |
| Vehicle Control | - | 12.5 ± 1.2 | - |
| IKKβ Inhibitor | 10 | 8.2 ± 1.5 | 34.4% |
| IKKβ Inhibitor | 30 | 4.5 ± 0.9 | 64.0% |
| IKKβ Inhibitor | 60 | 2.1 ± 0.5 | 83.2% |
Data are presented as mean ± SEM.
Table 2: Effect of a Representative IKKβ Inhibitor on Paw Swelling
| Treatment Group | Dose (mg/kg, BID) | Paw Volume (mL) on Day 21 | % Reduction in Swelling |
| Vehicle Control | - | 2.8 ± 0.3 | - |
| IKKβ Inhibitor | 10 | 2.1 ± 0.2 | 25.0% |
| IKKβ Inhibitor | 30 | 1.5 ± 0.2 | 46.4% |
| IKKβ Inhibitor | 60 | 1.1 ± 0.1 | 60.7% |
Data are presented as mean ± SEM.
Table 3: Histopathological Assessment of Joint Damage
| Treatment Group | Dose (mg/kg, BID) | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Resorption Score (0-3) |
| Vehicle Control | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| IKKβ Inhibitor | 30 | 1.2 ± 0.4 | 1.0 ± 0.3 | 1.1 ± 0.4 | 0.9 ± 0.3 |
| IKKβ Inhibitor | 60 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.6 ± 0.2 | 0.3 ± 0.1 |
Scores are based on a scale of 0 (normal) to 3 (severe). Data are presented as mean ± SEM.
Conclusion
This compound, as a selective IKKβ inhibitor, holds significant promise as a therapeutic agent for rheumatoid arthritis. The rat collagen-induced arthritis model provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and other IKKβ inhibitors in the context of inflammatory arthritis. The dose-dependent efficacy in reducing clinical signs of arthritis, paw swelling, and joint damage highlights the potential of this therapeutic strategy.
References
Application Notes and Protocols: BI605906 for the Inhibition of ICAM-1 Expression in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1), a cell surface glycoprotein, plays a pivotal role in inflammatory responses by mediating the adhesion and transmigration of leukocytes.[1] Its expression is significantly upregulated in response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The signaling cascade initiated by TNF-α converges on the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression, including ICAM-1. A key kinase in the canonical NF-κB pathway is the IκB kinase β (IKKβ). BI605906 is a potent and highly selective, ATP-competitive inhibitor of IKKβ with an IC50 of 50 nM. By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes, such as ICAM-1. In HeLa cells, this compound has been shown to inhibit ICAM-1 expression with an EC50 of 0.7 µM. These application notes provide a comprehensive guide for utilizing this compound to inhibit ICAM-1 expression in HeLa cells, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the inhibitory effects of this compound on IKKβ and TNF-α-induced ICAM-1 expression in HeLa cells.
Table 1: In Vitro Activity of this compound
| Target | Parameter | Value | Cell Line |
| IKKβ | IC50 | 50 nM | - |
| IκBα Phosphorylation | EC50 | 0.9 µM | HeLa |
| ICAM-1 Expression | EC50 | 0.7 µM | HeLa |
Table 2: Illustrative Dose-Response of this compound on ICAM-1 Expression in HeLa Cells
Note: This data is representative and intended for illustrative purposes based on the known EC50 value.
| This compound Concentration (µM) | % Inhibition of ICAM-1 Expression (Relative to TNF-α control) |
| 0.01 | ~5% |
| 0.1 | ~20% |
| 0.7 | 50% |
| 1.0 | ~60% |
| 5.0 | ~85% |
| 10.0 | ~95% |
Table 3: Illustrative Time-Course of ICAM-1 Inhibition by this compound in HeLa Cells
Note: This data is representative and based on typical experimental timelines.
| Time Post TNF-α Stimulation (hours) | % Inhibition of ICAM-1 Expression (with 1 µM this compound) |
| 4 | ~55% |
| 8 | ~65% |
| 12 | ~60% |
| 24 | ~50% |
Signaling Pathway
The following diagram illustrates the TNF-α signaling pathway leading to ICAM-1 expression and the point of inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing HeLa cells and treating them with this compound and TNF-α.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α (stock solution in sterile water or PBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and culture at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a working solution of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Prepare a working solution of TNF-α in complete culture medium to the desired final concentration (e.g., 10 ng/mL).
-
-
Pre-treatment with this compound:
-
Aspirate the culture medium from the cells.
-
Add the medium containing the desired concentration of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation with TNF-α:
-
Without removing the this compound-containing medium, add the TNF-α working solution to the wells to achieve the final desired concentration.
-
For the negative control, add an equivalent volume of medium without TNF-α.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) to allow for ICAM-1 expression.
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., cell lysis for Western blot or ELISA, RNA extraction for qPCR).
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibition of ICAM-1 is not due to cytotoxicity of this compound, a cell viability assay should be performed.
Materials:
-
HeLa cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ICAM-1 Protein Expression
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ICAM-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated HeLa cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody or use a separate gel.
-
Densitometry Analysis: Quantify the band intensities and normalize the ICAM-1 signal to the loading control.
Quantitative Real-Time PCR (qPCR) for ICAM-1 mRNA Expression
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the treated HeLa cells according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ICAM-1 and the housekeeping gene.
-
Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for ICAM-1
Materials:
-
Human ICAM-1 ELISA kit
-
Cell lysates (prepared as for Western blot, but without SDS in the lysis buffer)
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Dilute cell lysates to fall within the detection range of the assay.
-
Assay Procedure:
-
Add standards and samples to the pre-coated wells and incubate.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate and incubate.
-
Wash the wells.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ICAM-1 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the ICAM-1 concentration to the total protein concentration of the lysate.
-
Conclusion
This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in the regulation of ICAM-1 expression. The protocols provided herein offer a comprehensive framework for studying the inhibitory effects of this compound in HeLa cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of inflammation and explore the therapeutic potential of IKKβ inhibition.
References
Application Notes and Protocols: BI605906 Treatment for Primary Mouse Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] The NF-κB pathway plays a critical role in regulating inflammatory responses, and its dysregulation is implicated in various liver diseases. In hepatocytes, activation of the NF-κB pathway by stimuli such as tumor necrosis factor-alpha (TNF-α) can lead to the production of pro-inflammatory cytokines, contributing to liver injury.[2][3] this compound, by inhibiting IKKβ, prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target inflammatory genes. These application notes provide detailed protocols for the treatment of primary mouse hepatocytes with this compound to study the inhibition of TNF-α-induced inflammatory responses.
Data Presentation
The following tables summarize the key characteristics of this compound and its effects on primary mouse hepatocytes.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | IκB kinase β (IKKβ) | [1] |
| IC50 | 380 nM | [1] |
| Mechanism of Action | ATP-competitive inhibitor of IKKβ, preventing phosphorylation of IκBα | [1] |
Table 2: Effects of this compound on TNF-α-Induced Responses in Primary Mouse Hepatocytes
| Parameter | Treatment Conditions | Observed Effect | Reference |
| IκBα Degradation | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong suppression | [1] |
| IL-6 Expression | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong inhibition | [1] |
| IL-1β Expression | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong inhibition | [1] |
| CXCL1/2 Expression | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong inhibition | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the NF-κB signaling pathway in hepatocytes.
Caption: this compound inhibits IKKβ, preventing NF-κB activation.
Experimental Workflow
The following diagram outlines the general workflow for treating primary mouse hepatocytes with this compound and assessing its effects on TNF-α-induced inflammation.
Caption: Workflow for this compound treatment and analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from standard two-step collagenase perfusion methods.[4][5][6][7][8]
Materials:
-
Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+)
-
Digestion Buffer (e.g., Williams' Medium E with collagenase)
-
Wash Medium (e.g., Williams' Medium E)
-
Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)
-
Maintenance Medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a laparotomy to expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with pre-warmed Perfusion Buffer at a flow rate of 5-10 mL/min for 5-10 minutes to exsanguinate the liver.
-
Switch to pre-warmed Digestion Buffer and perfuse for 10-15 minutes until the liver is visibly digested.
-
Excise the liver and transfer it to a sterile dish containing Wash Medium.
-
Gently dissociate the liver to release the hepatocytes.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Pellet the hepatocytes by centrifugation (e.g., 50 x g for 3-5 minutes).
-
Wash the cell pellet with Wash Medium.
-
Resuspend the hepatocytes in Plating Medium and determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 - 1 x 10^6 cells/well in a 6-well plate).
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After 4-6 hours, replace the Plating Medium with Maintenance Medium.
-
Culture the hepatocytes for 24-48 hours before initiating experiments.
Protocol 2: this compound Treatment and TNF-α Stimulation
Materials:
-
Primary mouse hepatocytes cultured as described in Protocol 1
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TNF-α (e.g., 100 µg/mL stock solution)
-
Serum-free culture medium
-
DMSO (vehicle control)
Procedure:
-
Prepare working solutions of this compound in serum-free culture medium. A final concentration of 10 µM is a recommended starting point.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the Maintenance Medium from the cultured hepatocytes and wash once with sterile PBS.
-
Add the serum-free medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells for 3 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Prepare a working solution of TNF-α in serum-free medium. A final concentration of 10 ng/mL is commonly used to induce an inflammatory response.
-
Add the TNF-α working solution to the wells containing this compound or vehicle control. For unstimulated controls, add an equivalent volume of serum-free medium.
-
Incubate for the desired time period (e.g., 30 minutes for IκBα degradation analysis, 4-24 hours for cytokine expression analysis).
-
Proceed with sample collection and analysis as described in Protocol 3.
Protocol 3: Sample Collection and Analysis
A. Supernatant Collection for Cytokine Analysis (ELISA)
-
Following the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Transfer the cleared supernatant to fresh tubes and store at -80°C until analysis.
-
Quantify the levels of secreted cytokines (e.g., IL-6, IL-1β, CXCL1) using commercially available ELISA kits according to the manufacturer's instructions.
B. Cell Lysate Preparation for Protein Analysis (Western Blot)
-
After collecting the supernatant, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to fresh tubes.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Store the lysates at -80°C or proceed with Western blot analysis to detect proteins of interest, such as IκBα, phosphorylated IκBα, and loading controls (e.g., GAPDH, β-actin).
Troubleshooting
-
Low Hepatocyte Viability: Ensure optimal perfusion and digestion times. Avoid over-digestion with collagenase. Handle cells gently during isolation and plating.
-
High Variability in Results: Maintain consistency in cell seeding density and treatment conditions. Use hepatocytes from the same isolation for comparative experiments.
-
Weak TNF-α Response: Confirm the bioactivity of the TNF-α stock. Ensure cells are healthy and have been cultured for an appropriate time before stimulation.
-
Incomplete Inhibition by this compound: Verify the concentration and stability of the this compound stock solution. Consider optimizing the pre-incubation time and inhibitor concentration.
Conclusion
This compound is a valuable tool for investigating the role of the IKKβ/NF-κB signaling pathway in primary mouse hepatocytes. The protocols provided herein offer a framework for studying the inhibitory effects of this compound on TNF-α-induced inflammatory responses. These studies can contribute to a better understanding of liver inflammation and the development of novel therapeutic strategies for liver diseases.
References
- 1. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary mouse hepatocyte isolation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A rapid two-step method for isolation of functional primary mouse hepatocytes: cell characterization and asialoglycoprotein receptor based assay development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of BI-605906 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of BI-605906, a selective inhibitor of IκB kinase β (IKKβ). The protocols detailed below are intended to assist in assessing the efficacy and mechanism of action of BI-605906 in the context of the NF-κB signaling pathway.
Introduction to BI-605906
BI-605906 is a potent and selective inhibitor of IKKβ, a crucial kinase in the canonical NF-κB signaling pathway.[1][2] IKKβ is responsible for the phosphorylation of IκB proteins, which leads to their ubiquitination and subsequent degradation.[3] This degradation allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of various genes involved in inflammation, immunity, and cell survival.[3][4] By selectively inhibiting IKKβ, BI-605906 effectively blocks the degradation of IκBα induced by stimuli such as TNF-α and reduces the expression of pro-inflammatory cytokines.[1][5]
Key Applications
Western blot analysis is a fundamental technique to elucidate the effects of BI-605906 on the NF-κB pathway. Key applications include:
-
Confirmation of IKKβ Inhibition: Assessing the phosphorylation status of IKKβ and its downstream target, IκBα.
-
Analysis of NF-κB Activation: Monitoring the degradation of IκBα and the phosphorylation of the NF-κB subunit p65.
-
Dose-Response Studies: Determining the optimal concentration of BI-605906 for effective IKKβ inhibition.
-
Time-Course Experiments: Investigating the kinetics of IKKβ inhibition and its effects on downstream signaling events.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of BI-605906 from various studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/System | Reference |
| IC50 for IKKβ | 380 nM (at 0.1 mM ATP) | In vitro assay | [1][6] |
| IC50 for IKKβ | 50 nM | In vitro assay | [2] |
| EC50 for IκBα phosphorylation | 0.9 µM | HeLa cells | [2] |
| EC50 for ICAM-1 expression | 0.7 µM | HeLa cells | [2] |
| IC50 for IGF1 receptor | 7.6 µM | In vitro assay | [1][6] |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by BI-605906.
Caption: Canonical NF-κB signaling pathway with BI-605906 inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of IκBα Degradation
This protocol is designed to assess the ability of BI-605906 to prevent the degradation of IκBα in response to a pro-inflammatory stimulus like TNF-α.
Materials:
-
Cells (e.g., HeLa, primary mouse embryonic fibroblasts)
-
Cell culture medium and supplements
-
BI-605906 (and a vehicle control, e.g., DMSO)
-
TNF-α
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
To verify equal loading, probe the same membrane with an anti-β-actin antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the β-actin band intensity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the Western blot experiment.
Caption: General workflow for Western blot analysis of BI-605906 effects.
Expected Results
In a successful experiment, you would expect to see a significant decrease in the IκBα protein levels in cells stimulated with TNF-α in the absence of BI-605906. In contrast, cells pre-treated with BI-605906 should show a dose-dependent preservation of IκBα levels, indicating the inhibition of IKKβ-mediated degradation. The β-actin levels should remain consistent across all lanes, confirming equal protein loading.
Troubleshooting
-
No IκBα degradation with TNF-α: Check the activity of your TNF-α. Ensure the stimulation time is appropriate for your cell type.
-
No inhibition by BI-605906: Verify the concentration and proper dissolution of the inhibitor. Increase the pre-incubation time if necessary.
-
High background on the blot: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Uneven loading: Be meticulous with protein quantification and loading. Always use a reliable loading control.
By following these application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the inhibitory effects of BI-605906 on the NF-κB signaling pathway, contributing to a deeper understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: A Robust In Vitro Kinase Assay Protocol for the IKKβ Inhibitor BI605906
Audience: Researchers, scientists, and drug development professionals.
Introduction BI605906 is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including autoimmune disorders and cancer.[3][4] IKKβ acts as the primary upstream activator of this pathway by phosphorylating the inhibitor of NF-κB, IκBα, which targets it for degradation and allows NF-κB to translocate to the nucleus to activate pro-inflammatory gene transcription.[3][5]
This compound serves as a valuable chemical probe to investigate IKKβ-related pharmacology.[1] For robust experimental design, it is recommended to use BI-5026, a structurally related analog that is inactive against IKKβ (IC₅₀ > 10 µM), as a negative control.[1][5] This document provides detailed protocols for an in vitro kinase assay to characterize the inhibitory activity of this compound against IKKβ.
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex. Pro-inflammatory stimuli activate the IKK complex, leading to the phosphorylation of IκBα by IKKβ. This compound specifically inhibits this phosphorylation step.
Data Presentation
The following tables summarize the key characteristics and activity of this compound and its negative control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₂F₂N₄O₃S₂ | |
| Molecular Weight | 432.51 g/mol | |
| CAS Number | 960293-88-3 | |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store at -20°C as a dry powder or in DMSO stock solution. Avoid repeated freeze/thaw cycles. |[5] |
Table 2: In Vitro and Cellular Activity of this compound
| Target / Assay | IC₅₀ / EC₅₀ | Conditions | Reference |
|---|---|---|---|
| IKKβ (Biochemical) | ~50 nM | - | [1] |
| 380 nM | Assayed at 0.1 mM ATP | [2][6][7] | |
| IGF1 Receptor (Off-Target) | 7.6 µM | - | [2][6][7] |
| GAK (Off-Target) | 188 nM | - | [5] |
| AAK1 (Off-Target) | 272 nM | - | [5] |
| IRAK3 (Off-Target) | 921 nM | - | [5] |
| p-IκBα Inhibition (Cellular) | 0.9 µM | HeLa Cells | [1][5] |
| ICAM-1 Expression (Cellular) | 0.7 µM | HeLa Cells |[1][5] |
Table 3: Profile of Negative Control BI-5026
| Property | Value | Reference |
|---|---|---|
| Target | Structurally similar analog of this compound | [1] |
| IKKβ Activity | Inactive (IC₅₀ > 10 µM) |[1][5] |
Experimental Protocol: In Vitro IKKβ Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against recombinant human IKKβ kinase using a luminescence-based ADP detection method.
Assay Principle: The activity of IKKβ is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The kinase reaction is performed in the presence of a substrate and ATP. After the reaction, a detection reagent is added that converts the ADP generated into a luminescent signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, to the kinase activity. An inhibitor will decrease the amount of ADP produced, resulting in a lower luminescent signal.
Materials and Reagents:
-
Test Compound: this compound
-
Negative Control: BI-5026
-
Enzyme: Recombinant human IKKβ (e.g., from BPS Bioscience or similar)
-
Substrate: IKKtide peptide or recombinant GST-IκBα
-
ATP: Adenosine 5'-triphosphate
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Solvent: DMSO, molecular biology grade
-
Assay Buffer: Kinase reaction buffer (component of most commercial kits, or prepare a buffer such as 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Hardware: Solid white, low-volume 96- or 384-well plates; multichannel pipettes; plate reader with luminescence detection capabilities.
Experimental Workflow
Detailed Protocol
1. Reagent Preparation:
-
Compound Stock: Prepare 10 mM stock solutions of this compound and BI-5026 in 100% DMSO.
-
Compound Dilutions: Perform a serial dilution of the compound stocks. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will cover a wide concentration range. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Solution: Thaw the recombinant IKKβ enzyme on ice and dilute it to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
ATP/Substrate Mix: Prepare a solution containing both ATP and the kinase substrate in the assay buffer. The ATP concentration should be close to the Michaelis-Menten constant (Km) for an accurate IC₅₀ determination; a concentration of 100 µM is a common starting point.[6]
2. Assay Procedure (96-well plate format):
-
Add Compound: Add 1 µL of each serially diluted compound, negative control (BI-5026), or DMSO (for "no inhibitor" and "background" controls) to the appropriate wells of a white assay plate.
-
Add Enzyme: Add 10 µL of the diluted IKKβ enzyme solution to all wells except the "background" control wells (add 10 µL of assay buffer to these instead).
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the ATP/Substrate mix to all wells to start the kinase reaction. The total reaction volume is now 21 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Stop and Detect: Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells. This reagent will convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.
-
Final Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of kinase activity inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (log(inhibitor) vs. response, variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion this compound is a selective and potent inhibitor of IKKβ, making it an essential tool for studying the NF-κB signaling pathway. The provided protocol describes a robust, luminescence-based in vitro assay for reliably determining the inhibitory activity of this compound and can be adapted for high-throughput screening of other potential IKKβ modulators. The inclusion of the inactive control, BI-5026, is critical for validating that the observed effects are specific to IKKβ inhibition.
References
- 1. opnme.com [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. eubopen.org [eubopen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Cytokine Expression Using BI605906
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI605906, a potent and selective IKKβ inhibitor, to investigate the role of the NF-κB signaling pathway in cytokine expression. Detailed protocols for cell-based assays and subsequent analysis of cytokine levels are provided to facilitate the use of this compound in your research.
Introduction
This compound is a valuable chemical probe for studying the intricate role of the IκB kinase β (IKKβ) in inflammatory responses.[1] IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of gene expression for numerous pro-inflammatory cytokines.[2] Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation.[3] This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of target genes, including those encoding for cytokines like IL-6, IL-1β, and various chemokines.[4] By selectively inhibiting IKKβ, this compound effectively blocks this cascade, resulting in the suppression of pro-inflammatory cytokine production.[4][5]
Mechanism of Action
This compound acts as a selective inhibitor of IKKβ.[4] Its primary mechanism involves blocking the catalytic activity of IKKβ, thereby preventing the phosphorylation of IκBα. This stabilization of IκBα sequesters NF-κB in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity. The net effect is a significant reduction in the expression and secretion of NF-κB-dependent pro-inflammatory cytokines.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Conditions | Reference |
| IKKβ | 380 nM | 0.1 mM ATP | [1] |
| IKKβ | 50 nM | Not specified | [6] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | IC50 | Reference |
| Insulin-like growth factor 1 (IGF1) receptor | 7.6 µM | [1] |
| GAK | 93% inhibition at 10 µM | [6] |
| AAK1 | 87% inhibition at 10 µM | [6] |
| IRAK3 | 76% inhibition at 10 µM | [6] |
Table 3: Cellular Activity of this compound
| Cellular Effect | EC50 / Concentration | Cell Type | Reference |
| Inhibition of IκBα phosphorylation | 0.9 µM | HeLa cells | [6] |
| Inhibition of ICAM-1 expression | 0.7 µM | HeLa cells | [6] |
| Strong inhibition of TNF-α-dependent CINC-1/CXCL1, CXCL2, IL-1β, and IL-6 expression | 10 µM | Primary mouse hepatocytes | [1] |
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound on IKKβ.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Expression in Primary Mouse Hepatocytes
This protocol describes the treatment of primary mouse hepatocytes with this compound to assess its effect on TNF-α-induced cytokine expression.
Materials:
-
Primary mouse hepatocytes
-
William's E Medium (or other suitable hepatocyte culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen-coated culture plates
-
This compound (stock solution in DMSO)
-
Recombinant mouse TNF-α
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target cytokines (e.g., Il6, Il1b, Cxcl1, Cxcl2) and a housekeeping gene (e.g., Gapdh, Actb)
-
ELISA kits for target cytokines
Experimental Workflow Diagram:
Caption: Experimental workflow for analyzing cytokine expression after this compound treatment.
Procedure:
-
Cell Culture:
-
Isolate primary mouse hepatocytes using a standard collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates at a suitable density in William's E Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow the cells to attach and recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Treatment and Stimulation:
-
The following day, replace the culture medium with serum-free medium and incubate for at least 3 hours.
-
Prepare working solutions of this compound in serum-free medium. A final concentration of 10 µM is a good starting point based on published data.[1] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Pre-treat the cells with the this compound working solutions or vehicle control for 1 hour.
-
Prepare a working solution of TNF-α in serum-free medium.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL. Include an unstimulated control group.
-
Incubate the cells for a suitable period to allow for cytokine expression (e.g., 3-6 hours for mRNA analysis, 6-24 hours for protein analysis in the supernatant).
-
-
Sample Collection and Analysis:
-
For ELISA (Protein Analysis):
-
Carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of secreted cytokines (e.g., IL-6, CXCL1) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
For qPCR (mRNA Analysis):
-
Wash the cells once with cold PBS.
-
Lyse the cells directly in the culture plate using TRIzol reagent or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for your target cytokines and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Protocol 2: General Protocol for Measuring Cytokine Expression in Macrophage Cell Lines (e.g., RAW 264.7)
This protocol provides a general framework for using this compound to study cytokine expression in a macrophage cell line.
Materials:
-
RAW 264.7 cells (or other suitable macrophage cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cell culture plates
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
PBS, RNA extraction kit, cDNA synthesis kit, qPCR reagents, ELISA kits (as in Protocol 1)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C and 5% CO₂.
-
Plate the cells at a desired density in multi-well plates and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Replace the medium with fresh, serum-free or low-serum medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for the desired time (e.g., 4 hours for qPCR, 24 hours for ELISA).
-
-
Sample Collection and Analysis:
-
Follow the same procedures for sample collection and analysis (ELISA and qPCR) as described in Protocol 1.
-
Troubleshooting
-
High background in ELISA: Ensure thorough washing steps. Use a different blocking buffer.
-
Low RNA yield: Ensure proper cell lysis and handling to prevent RNA degradation.
-
Variability between replicates: Ensure accurate pipetting and consistent cell numbers.
-
Cell toxicity: If toxicity is observed with this compound, perform a dose-response curve to determine the optimal non-toxic concentration.
Conclusion
This compound is a powerful tool for dissecting the role of IKKβ in cytokine regulation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the inflammatory processes mediated by the NF-κB pathway. Careful optimization of experimental conditions for your specific cell type and stimulus is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pardon Our Interruption [opnme.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BI605906 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use BI605906 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2] IKKβ is a crucial kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and other target genes.[3][4]
Q2: What are the reported IC50 and EC50 values for this compound?
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound can vary depending on the assay conditions. Below is a summary of reported values:
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 50 nM | Biochemical assay for IKKβ inhibition | [2][5] |
| IC50 | 380 nM | Biochemical assay for IKKβ inhibition (at 0.1 mM ATP) | [1][6] |
| EC50 | 0.7 µM | Inhibition of ICAM-1 expression in HeLa cells | [2][5] |
| EC50 | 0.9 µM | Inhibition of phospho-IκBα in HeLa cells | [2][5] |
Q3: What is the recommended starting concentration for this compound in cell culture?
A common starting concentration for this compound in cell-based assays is 10 µM.[6] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical range to test would be from 0.1 µM to 20 µM.
Q4: How should I prepare and store this compound?
-
Reconstitution: this compound is typically soluble in DMSO. For example, it is soluble up to 100 mM in DMSO.[7] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the solid compound at -20°C for long-term stability (up to 36 months).[8] The DMSO stock solution should also be stored at -20°C and is stable for at least one month.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of NF-κB signaling. What could be the issue?
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Cell Permeability: While generally cell-permeable, differences in cell membrane composition between cell lines could affect uptake.
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution is not too old. Repeated freeze-thaw cycles can also degrade the compound.
-
High Cell Density: Very high cell densities can sometimes reduce the effective concentration of the inhibitor per cell. Ensure you are using a consistent and appropriate cell seeding density.
-
Serum Interference: Components in the fetal bovine serum (FBS) used in the cell culture medium could potentially bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if your cells can tolerate it.
Q2: I am observing significant cell death or unexpected phenotypes. What should I do?
-
Cytotoxicity: High concentrations of this compound or the DMSO solvent can be toxic to cells. It is essential to run a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as used for this compound.
-
Off-Target Effects: While this compound is a selective IKKβ inhibitor, it has been shown to inhibit other kinases at higher concentrations, such as the insulin-like growth factor 1 (IGF1) receptor (IC50 = 7.6 μM), GAK, AAK1, and IRAK3.[1][5][6] These off-target effects could be responsible for unexpected phenotypes.[9][10] If you suspect off-target effects, try to use the lowest effective concentration of this compound and consider using a structurally different IKKβ inhibitor as a control to confirm that the observed phenotype is due to IKKβ inhibition.
Q3: The results of my experiment are inconsistent. How can I improve reproducibility?
-
Consistent Protocols: Ensure all experimental parameters are kept consistent between experiments, including cell seeding density, passage number, serum concentration, and treatment duration.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control: Use a known activator of the NF-κB pathway (e.g., TNF-α or IL-1β) as a positive control to ensure your experimental system is responsive.
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting NF-κB activation in your cell line of interest.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NF-κB pathway activator (e.g., TNF-α, IL-1β)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen endpoint assay (e.g., Western blot, reporter gene assay, ELISA)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is 0.1, 0.5, 1, 5, 10, and 20 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB pathway activator (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells. Incubate for the appropriate time to induce NF-κB activation (typically 15-30 minutes for IκBα phosphorylation or 4-6 hours for target gene expression).
-
Endpoint Analysis: Lyse the cells and perform your chosen assay to measure NF-κB activation. This could be:
-
Western Blot: To detect the levels of phosphorylated IκBα or total IκBα. A decrease in phosphorylated IκBα and stabilization of total IκBα would indicate inhibition.
-
Reporter Gene Assay: If using a cell line with an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
ELISA: To measure the nuclear translocation of NF-κB p65 or the secretion of NF-κB target genes like IL-6 or IL-8.
-
-
Data Analysis: Plot the results as a dose-response curve with the this compound concentration on the x-axis and the measured response on the y-axis. Calculate the EC50 value, which is the concentration of this compound that causes a 50% inhibition of the response.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol helps determine the concentration range of this compound that is non-toxic to your cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, MTS, or a live/dead cell staining kit)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) to allow for proliferation over the course of the experiment. Let the cells adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium, starting from a concentration higher than your expected effective dose (e.g., up to 50 or 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the concentration of this compound. Determine the highest concentration that does not significantly reduce cell viability. This will be your maximum safe concentration for future experiments.
Visualizing Key Pathways and Workflows
Below are diagrams to help you visualize the signaling pathway affected by this compound and the experimental workflow for its optimization.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI 605906 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of BI605906
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-605906, a potent IKKβ inhibitor. The information provided here will help you identify and understand potential off-target effects that may influence your experimental outcomes.
Troubleshooting Guides
Q1: I'm observing unexpected changes in cell morphology, adhesion, or receptor internalization after treating my cells with BI-605906. What could be the cause?
A1: This phenotype may be related to the off-target inhibition of Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-Associated Kinase (GAK) by BI-605906. Both kinases are key regulators of clathrin-mediated endocytosis, a fundamental process for receptor internalization, nutrient uptake, and maintaining cell structure. Inhibition of AAK1 and GAK can disrupt these processes, leading to the observed changes.
Troubleshooting Steps:
-
Validate AAK1/GAK Inhibition: Perform a cellular thermal shift assay (CETSA) to confirm that BI-605906 is engaging AAK1 and GAK in your specific cell line at the concentration used.
-
Assess Endocytosis: Quantify the internalization of a known cargo of clathrin-mediated endocytosis, such as transferrin, using fluorescence microscopy or flow cytometry. A reduction in transferrin uptake in the presence of BI-605906 would support the hypothesis of AAK1/GAK inhibition.
-
Use a More Selective IKKβ Inhibitor: As a control, use a structurally unrelated and more selective IKKβ inhibitor to see if the same phenotype is observed. If the phenotype is absent with the control inhibitor, it is more likely due to an off-target effect of BI-605906.
Q2: My experimental system shows an unexpected pro-inflammatory or altered immune response after BI-605906 treatment, even though IKKβ inhibition is expected to be anti-inflammatory. Why is this happening?
A2: This counterintuitive observation could be due to the off-target inhibition of Interleukin-1 Receptor-Associated Kinase 3 (IRAK3). IRAK3 is a pseudokinase that acts as a negative regulator of Toll-like receptor (TLR) and IL-1 receptor signaling pathways. By inhibiting IRAK3, BI-605906 may relieve this negative regulation, leading to a heightened inflammatory response upon stimulation of these pathways.
Troubleshooting Steps:
-
Assess TLR Pathway Activation: If your experimental setup involves ligands for TLRs (e.g., LPS), measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. An exaggerated cytokine response in the presence of BI-605906 could indicate IRAK3 inhibition.
-
Examine NF-κB Signaling Dynamics: While BI-605906 inhibits the canonical NF-κB pathway via IKKβ, the disinhibition of TLR signaling through IRAK3 could lead to complex signaling dynamics. Analyze the phosphorylation status of other signaling molecules downstream of TLRs, such as MAP kinases (p38, JNK), to get a broader picture of the signaling cascade.
-
IRAK3 Knockdown/Knockout Control: If available, use cells with reduced or absent IRAK3 expression to see if the pro-inflammatory phenotype observed with BI-605906 is ablated.
Q3: I am seeing unexpected effects on cell proliferation, cell cycle progression, or apoptosis in my experiments with BI-605906. What off-target effects might be responsible?
A3: These effects could be multi-faceted and may arise from the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R) or Phosphodiesterase 3A (PDE3A).
-
IGF1R Inhibition: IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and proliferation. Its inhibition can lead to reduced cell viability and induction of apoptosis.
-
PDE3A Inhibition: PDE3A is involved in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in various cellular processes, including cell cycle control.[1][2] Inhibition of PDE3A can lead to cell cycle arrest.[1]
Troubleshooting Steps:
-
Evaluate IGF1R Signaling: Assess the phosphorylation status of IGF1R and its downstream signaling components, such as Akt and ERK, in the presence of BI-605906. A decrease in phosphorylation would indicate IGF1R inhibition.
-
Measure cAMP Levels: If you suspect PDE3A inhibition, measure intracellular cAMP levels. An increase in cAMP in response to BI-605906 would be consistent with PDE3A inhibition.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to pinpoint the stage of cell cycle arrest. This information can help to further dissect the underlying mechanism.
Frequently Asked Questions (FAQs)
Q: What is the primary target of BI-605906?
A: The primary target of BI-605906 is the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[3]
Q: What are the known off-targets of BI-605906?
A: BI-605906 has been shown to inhibit other kinases, including the Insulin-like Growth Factor 1 Receptor (IGF1R), Adaptor-Associated Kinase 1 (AAK1), Cyclin G-Associated Kinase (GAK), and Interleukin-1 Receptor-Associated Kinase 3 (IRAK3). It also shows inhibitory activity against Phosphodiesterase 3A (PDE3A) and can interact with G-protein coupled receptors such as the dopamine D2 and D3 receptors and the peripheral benzodiazepine receptor (PBR/TSPO).[4]
Q: At what concentrations are off-target effects likely to be observed?
A: Off-target effects are concentration-dependent. While BI-605906 inhibits IKKβ in the nanomolar range, its off-target activities are typically observed at higher micromolar concentrations. Please refer to the data table below for specific IC50 and Ki values. It is crucial to use the lowest effective concentration of BI-605906 to minimize off-target effects and to include appropriate controls in your experiments.
Q: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of BI-605906?
A: The best practice is to use multiple orthogonal approaches. These include:
-
Using a structurally different inhibitor for the same primary target: If a different IKKβ inhibitor does not produce the same phenotype, it is likely an off-target effect of BI-605906.
-
Validating target engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that BI-605906 is binding to the suspected off-target in your cells at the concentrations you are using.
-
Genetic knockdown or knockout: If the phenotype is rescued or mimicked by genetically manipulating the expression of the suspected off-target, this provides strong evidence for its involvement.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of BI-605906 for its primary target and known off-targets.
| Target | Assay Type | Value | Reference |
| IKKβ | Biochemical IC50 | 380 nM | [3] |
| IGF1R | Biochemical IC50 | 7.6 µM | [3] |
| AAK1 | Biochemical IC50 | 272 nM | [4] |
| GAK | Biochemical IC50 | 188 nM | [4] |
| IRAK3 | Biochemical IC50 | 921 nM | [4] |
| PDE3A | % Inhibition @ 10 µM | 31% | [4] |
| Dopamine D2 Receptor | Ki | 341.44 nM | [4] |
| Dopamine D3 Receptor | Ki | 428.07 nM | [4] |
| GABA/PBR | Ki | 2622.51 nM | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Validate Off-Target Inhibition
This protocol can be used to confirm the direct inhibition of a suspected off-target kinase by BI-605906.
Materials:
-
Recombinant active kinase (e.g., AAK1, GAK, or IRAK3)
-
Kinase-specific substrate
-
BI-605906
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)
-
Kinase reaction buffer
-
SDS-PAGE and Western blotting reagents or phosphocellulose paper and scintillation counter
Procedure:
-
Prepare a dilution series of BI-605906.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant kinase, its substrate, and BI-605906 at various concentrations in the kinase reaction buffer.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for the optimal time for the specific kinase (typically 20-30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer or spotting onto phosphocellulose paper.
-
Analyze the results by autoradiography or Western blotting with a phospho-specific antibody to detect substrate phosphorylation.
-
Quantify the results and calculate the IC50 value for BI-605906 against the off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of BI-605906 binding to a specific target protein within a cellular context.
Materials:
-
Cells of interest
-
BI-605906
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents
-
Antibody specific to the target protein (e.g., IGF1R, AAK1, GAK)
Procedure:
-
Treat cultured cells with BI-605906 at the desired concentration or with DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse through freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Aliquot the soluble lysate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the heated samples at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the BI-605906-treated samples compared to the DMSO control indicates target engagement.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BI-605906.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
Technical Support Center: BI605906 and Off-Target Kinases GAK and AAK1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the IKKβ inhibitor BI605906 and its known off-target kinases, Cyclin G-associated kinase (GAK) and AP2-associated kinase 1 (AAK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), also known as IKK2, with an IC50 of approximately 49-50 nM.[1][2] IKKβ is a key kinase in the NF-κB signaling pathway, which is involved in inflammatory responses, immune regulation, and cell survival.[1] While highly selective for IKKβ, this compound has been shown to have off-target activity against GAK and AAK1.[1][2]
Q2: What are the known off-target kinases of this compound, and what is its potency against them?
In a screen against 397 kinases, this compound was found to inhibit GAK and AAK1 with IC50 values of 188 nM and 272 nM, respectively.[1] Another off-target identified was IRAK3 with an IC50 of 921 nM.[1] In cellular assays, such as NanoBRET, the IC50 values for GAK and AAK1 were determined to be 6.5 µM and 7.0 µM, respectively.[1]
Q3: Why is it important to consider the off-target effects of this compound on GAK and AAK1?
GAK and AAK1 are members of the Numb-associated kinase (NAK) family and play crucial roles in clathrin-mediated endocytosis, a fundamental cellular process for nutrient uptake, receptor signaling, and viral entry.[3][4] Inhibition of GAK and AAK1 can therefore lead to cellular effects that are independent of IKKβ inhibition. When using this compound as a chemical probe to study IKKβ function, it is critical to design experiments that can distinguish between on-target and off-target effects to ensure accurate interpretation of the results.
Q4: Are there any recommended control compounds to use alongside this compound?
Yes, for robust experimental design, it is highly recommended to use the negative control compound BI-5026, which is structurally similar to this compound but is inactive against IKKβ (IC50 > 10 µM).[2] Additionally, to specifically investigate the roles of GAK and AAK1, researchers can use selective inhibitors for these kinases, such as SGC-GAK-1 and SGC-AAK1-1, as orthogonal tools.[1]
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Biochemical IC50 (nM) | Cellular NanoBRET IC50 (µM) |
| IKKβ (IKBKB) | 49[1] | - |
| GAK | 188[1] | 6.5[1] |
| AAK1 | 272[1] | 7.0[1] |
| IRAK3 | 921[1] | > 20[1] |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against GAK and AAK1 using a continuous fluorescent intensity-based kinase assay.
Materials:
-
Recombinant human GAK and AAK1 kinases
-
Sox-based peptide substrate specific for GAK/AAK1
-
ATP
-
DTT
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound
-
DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 12-point dose-response curve.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase, the Sox-based peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C) and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes.
-
Data Analysis:
-
For each this compound concentration, calculate the initial reaction rate (slope of the linear phase of the fluorescence curve).
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a compound with its target protein in a cellular environment. This protocol is designed to assess the binding of this compound to GAK and AAK1 in intact cells.
Materials:
-
Cell line expressing endogenous GAK and AAK1 (e.g., HEK293, K562)
-
Cell culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for GAK and AAK1
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against GAK and AAK1.
-
-
Data Analysis:
-
Quantify the band intensities for GAK and AAK1 at each temperature point for both this compound-treated and DMSO-treated samples.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype that does not correlate with IKKβ inhibition.
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of GAK and/or AAK1 by this compound.
-
Troubleshooting Steps:
-
Use Control Compounds: Repeat the experiment using the negative control BI-5026. If the phenotype is not observed with BI-5026, it is likely a result of kinase inhibition.
-
Use Orthogonal Probes: Employ selective inhibitors for GAK (SGC-GAK-1) and AAK1 (SGC-AAK1-1) to see if they replicate the phenotype observed with this compound.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete GAK and/or AAK1 and assess if this phenocopies the effect of this compound.
-
Dose-Response Analysis: Perform a detailed dose-response curve with this compound. Off-target effects may manifest at different concentrations than on-target effects.
-
Issue 2: No thermal shift is observed in the CETSA experiment for GAK or AAK1.
-
Possible Causes:
-
Insufficient compound concentration or incubation time.
-
The thermal shift is too small to be detected under the current conditions.
-
The antibody used for Western blotting has poor specificity or sensitivity.
-
-
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time: Increase the concentration of this compound and/or the incubation time to ensure sufficient target engagement.
-
Optimize Temperature Gradient: Use a narrower and more finely spaced temperature gradient around the expected melting temperature of GAK and AAK1.
-
Validate Antibody: Ensure the primary antibody is specific and sensitive for the target protein. Test different antibodies if necessary.
-
Use a More Sensitive Detection Method: Consider using a more quantitative method than Western blotting, such as mass spectrometry-based thermal proteome profiling (TPP).
-
Issue 3: High background in the biochemical kinase assay.
-
Possible Causes:
-
Autofluorescence of the compound.
-
Contamination of reagents.
-
Non-specific binding of the substrate or enzyme to the plate.
-
-
Troubleshooting Steps:
-
Correct for Autofluorescence: Run control wells containing the compound but no enzyme to measure and subtract the background fluorescence.
-
Use Fresh Reagents: Prepare fresh assay buffers and ATP solutions.
-
Optimize Assay Conditions: Test different plate types and blocking agents to reduce non-specific binding.
-
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
BI605906 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BI605906.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1] Its IC50 value for IKKβ is approximately 380 nM when assayed at 0.1 mM ATP.[1][2] By inhibiting IKKβ, this compound suppresses the phosphorylation and subsequent degradation of IκB, which in turn prevents the activation and nuclear translocation of NF-κB. This modulation of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and CXCL1/2.[1][3] this compound also shows inhibitory activity against the insulin-like growth factor 1 (IGF1) receptor with an IC50 of 7.6 μM.[1][3]
Q2: What are the recommended storage conditions for this compound?
The recommended storage conditions for this compound depend on whether it is in solid form or in solution. Following these guidelines is crucial to maintain the compound's stability and activity.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. This compound is soluble in DMSO up to 100 mM.[4] For in vivo studies, specific formulation protocols are available.[2]
Q4: Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor for IKKβ.[4] However, it has been shown to inhibit the insulin-like growth factor 1 (IGF1) receptor with an IC50 of 7.6 μM.[3][4] It is important to consider this potential off-target effect when designing and interpreting experiments, especially at higher concentrations.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Potential Cause: Improper storage and handling may have led to the degradation of this compound.
-
Solution: Review the storage and handling procedures. Ensure that the compound, both in solid form and as stock solutions, has been stored at the recommended temperatures and protected from repeated freeze-thaw cycles.[1] It is advisable to use freshly prepared solutions for experiments whenever possible.
Issue 2: Precipitation of the compound in aqueous solutions.
-
Potential Cause: this compound has limited solubility in aqueous solutions.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental setup is compatible with your assay and does not exceed a level that could cause precipitation or cellular toxicity. If precipitation occurs, you may need to optimize your dilution scheme or consider using a different formulation, such as those involving PEG300 and Tween-80 for in vivo work.[2] Gentle warming or sonication may also help to redissolve the compound.[2]
Issue 3: Lack of inhibitory effect in cell-based assays.
-
Potential Cause 1: Insufficient pre-incubation time with the inhibitor.
-
Solution 1: Ensure that the cells are pre-incubated with this compound for a sufficient period to allow for cellular uptake and target engagement before adding the stimulus (e.g., TNF-α). A pre-incubation time of 1 hour has been used effectively in previous studies.[2]
-
Potential Cause 2: The concentration of the inhibitor is too low.
-
Solution 2: The effective concentration can vary between cell types and experimental conditions. A typical concentration used in cell-based assays is 10 μM.[2] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific system.
Data Presentation
Table 1: Stability and Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| Stock Solution | -80°C | 1 year | [1] |
| Stock Solution | -20°C | 1 month | [1] |
Note: To avoid degradation, it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | 30 mg/mL | [3] |
| DMSO | 100 mM | [4] |
| Acetonitrile | 1 mg/mL | [3] |
Experimental Protocols
General Protocol for In Vitro Inhibition of NF-κB Activation
-
Cell Culture: Plate cells (e.g., primary mouse hepatocytes or MEFs) at the desired density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-treatment: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 μM). Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells with this compound for 1 hour at 37°C.[2]
-
Stimulation: After the pre-incubation period, add the stimulus (e.g., TNF-α at 10 ng/mL) to the cell culture medium.[2]
-
Analysis: After the desired stimulation time, harvest the cells for downstream analysis, such as Western blotting for IκBα degradation or analysis of pro-inflammatory gene expression by qPCR.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
Preventing BI605906 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of BI 605906 in cell culture media.
Troubleshooting Guide: Preventing BI 605906 Precipitation
Precipitation of small molecule inhibitors like BI 605906 in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to identify and resolve precipitation problems.
Logical Workflow for Troubleshooting Precipitation
BI605906 Cytotoxicity in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides an overview of the IKKβ inhibitor, BI605906, focusing on its mechanism of action and its effects on cancer cells. While specific quantitative data on the cytotoxic IC50 values of this compound across a range of cancer cell lines is not widely available in the public domain, this resource details the compound's known inhibitory concentrations against its primary target and outlines standard experimental protocols to assess its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2][3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby blocking its pro-survival and pro-inflammatory signaling.
Q2: What are the known inhibitory concentrations of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound against IKKβ has been reported to be in the nanomolar range. Depending on the assay conditions, the IC50 for IKKβ is approximately 50 nM to 380 nM.[1][2][3]
Q3: Is there publicly available data on the cytotoxic IC50 values of this compound in various cancer cell lines?
Q4: What are the expected effects of IKKβ inhibition by this compound on cancer cells?
A4: Inhibition of the IKKβ/NF-κB pathway in cancer cells is generally expected to lead to a reduction in cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[4][5][6] NF-κB controls the expression of numerous genes involved in cell survival, anti-apoptosis, and cell cycle progression.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant decrease in cell viability observed after this compound treatment. | The cancer cell line used may not be dependent on the canonical NF-κB pathway for survival. | Screen a panel of cell lines to identify those with constitutively active NF-κB signaling. |
| The concentration of this compound used is too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. | |
| The incubation time is too short. | Extend the incubation time (e.g., 24, 48, and 72 hours) to allow for the compound to exert its effects. | |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well of the microplate. |
| Uneven compound distribution in the wells. | Mix the compound thoroughly in the culture medium before adding it to the cells. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the microplate for experimental samples, or fill them with sterile medium to maintain humidity. | |
| Difficulty in interpreting apoptosis assay results. | Incorrect gating in flow cytometry analysis. | Use single-stain controls (Annexin V only and Propidium Iodide only) to set the correct gates for analysis. |
| Cells are in late-stage apoptosis or necrosis. | Analyze cells at an earlier time point after treatment to capture early apoptotic events. |
Quantitative Data
As specific cytotoxicity data for this compound is limited, the following table provides its known inhibitory concentrations against its molecular target.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | IKKβ | 50 | In vitro kinase assay |
| This compound | IKKβ | 380 | Assayed at 0.1 mM ATP |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Interpreting BI605906 data with its negative control
This technical support resource provides researchers, scientists, and drug development professionals with essential information for interpreting experimental data generated using the IKKβ inhibitor, BI605906, and its corresponding negative control, BI-5026.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and ATP-competitive chemical probe that inhibits the serine/threonine kinase IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta), also known as IKK2.[1][2] IKKβ is a critical upstream activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key convergence point for multiple inflammatory processes.[1][2]
Q2: What is the mechanism of action for this compound?
This compound acts by selectively binding to the ATP pocket of IKKβ, which prevents the phosphorylation and subsequent activation of this kinase.[2][3] This inhibition blocks the TNF-α-dependent degradation of IκBα (the natural inhibitor of NF-κB), thereby preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[3][4][5]
Q3: What is BI-5026 and why is its use critical for proper data interpretation?
BI-5026 is a close structural analog of this compound that is inactive against IKKβ (IC50 > 10 µM).[2] It serves as an essential negative control. Comparing the effects of this compound to BI-5026 allows researchers to distinguish between on-target effects (phenotypes caused by IKKβ inhibition) and potential off-target effects or artifacts related to the chemical scaffold of the compound. A properly designed experiment should demonstrate a biological effect with this compound but not with BI-5026.[6]
Q4: What are the known off-targets of this compound?
While highly selective, this compound can interact with other kinases and proteins at higher concentrations. It is crucial to be aware of these off-targets when designing experiments and interpreting data. Known off-targets include the insulin-like growth factor 1 (IGF1) receptor and the kinases GAK, AAK1, and IRAK3.[1][3][7]
Q5: What are the recommended working concentrations for cell-based assays?
For most cell-based assays, a concentration of up to 5 µM is recommended for both this compound and its negative control, BI-5026.[1] However, the optimal concentration can vary depending on the cell type, stimulus, and specific experimental conditions. A dose-response experiment is always recommended to determine the effective concentration for your system. The cellular EC50 for inhibiting IκBα phosphorylation is approximately 0.9 μM.[2]
Data Summary
Table 1: In Vitro Potency and Selectivity Profile of this compound
| Target | IC50 Value | Notes |
|---|---|---|
| IKKβ | 49 nM - 380 nM | Potency can vary based on assay conditions (e.g., ATP concentration).[1][3] |
| IGF1 Receptor | 7.6 µM | Significantly less potent than on IKKβ.[3][4][8] |
| GAK | 188 nM | Known off-target.[1][7] |
| AAK1 | 272 nM | Known off-target.[1][7] |
| IRAK3 | 921 nM | Known off-target.[1][7] |
Table 2: Cellular Activity of this compound
| Cellular Readout | EC50 Value | Cell Line |
|---|---|---|
| Inhibition of IκBα Phosphorylation | 0.9 µM | HeLa Cells.[2] |
| Inhibition of ICAM-1 Expression | 0.7 µM | HeLa Cells.[2] |
Table 3: Comparison of this compound and Negative Control BI-5026
| Feature | This compound | BI-5026 |
|---|---|---|
| Primary Target | IKKβ | None |
| IKKβ IC50 | ~49 nM | > 10 µM.[2] |
| Purpose | Active chemical probe to inhibit IKKβ. | Inactive analog to control for off-target effects.[2] |
Visualized Pathways and Workflows
Troubleshooting Guide
Q1: I am not observing any inhibition of my target pathway after treatment with this compound. What are some possible causes?
-
Suboptimal Concentration: The effective concentration can be cell-type dependent. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific model.
-
Compound Inactivity: Ensure your this compound stock solution has been stored correctly (as a dry powder or in DMSO at -20°C) and has not undergone multiple freeze-thaw cycles.[1]
-
Assay Timing: The kinetics of pathway activation and inhibition are critical. Ensure you are stimulating your cells for the appropriate duration and measuring your endpoint at a time when inhibition is expected to be maximal.
-
Cell Permeability: While generally cell-permeable, issues can arise in certain cell types. Confirm target engagement in your cells, for example by measuring the phosphorylation of IκBα.[1]
Q2: My negative control (BI-5026) is showing a similar effect to this compound. How should I interpret this result?
-
Off-Target Effect: This result may indicate that the observed phenotype is due to an off-target effect of the chemical scaffold shared by both this compound and BI-5026, rather than specific inhibition of IKKβ.[6]
-
Experimental Artifact: High concentrations of any compound, including controls, can lead to non-specific effects. Re-evaluate your working concentration and ensure it is not causing general cellular stress or toxicity.
-
Orthogonal Validation: To confirm that the phenotype is truly IKKβ-dependent, consider using an alternative, structurally distinct IKKβ inhibitor or a genetic approach like siRNA or CRISPR-mediated knockdown of IKKβ. Comparing results from chemically unrelated probes is a robust validation strategy.[6]
Q3: The effect of this compound in my cellular assay is much weaker than its published biochemical IC50 value suggests. Why is there a discrepancy?
This is a common observation. The biochemical IC50 is measured in a purified, cell-free system, often with low ATP concentrations.[3] The cellular EC50 (effective concentration) is influenced by several factors:
-
Cellular ATP Levels: Intracellular ATP concentrations are much higher than those used in many biochemical assays, requiring a higher concentration of an ATP-competitive inhibitor to be effective.
-
Cellular Uptake and Efflux: The compound must cross the cell membrane and accumulate to a sufficient intracellular concentration, which can be limited by efflux pumps.
-
Protein Binding: Binding to plasma proteins (if in serum-containing media) or other intracellular proteins can reduce the free concentration of the inhibitor available to bind IKKβ.
Experimental Protocols
General Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound and BI-5026 in 100% dimethyl sulfoxide (DMSO).
-
Storage: Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.[1]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced artifacts.
General Protocol: Western Blot for IκBα Phosphorylation
This protocol provides a template for assessing target engagement.
-
Cell Culture: Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
Pre-treatment: Pre-incubate cells with the desired concentrations of this compound, BI-5026, or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 10-15 minutes) to induce IκBα phosphorylation. Include an unstimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control (e.g., β-actin or GAPDH) is essential.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities. A successful experiment will show a strong phospho-IκBα signal in the TNF-α stimulated vehicle control, which is significantly reduced in the this compound-treated sample but not in the BI-5026-treated sample.
References
Validation & Comparative
BI605906: A Comparative Analysis of a Selective IKKβ Inhibitor
This guide provides a detailed comparison of BI605906 with other notable IκB kinase β (IKKβ) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental utility of targeting the NF-κB signaling pathway. The information presented is based on available experimental data to facilitate an objective evaluation.
Introduction to IKKβ Inhibition
IκB kinase β (IKKβ) is a crucial serine/threonine kinase that serves as a central regulator of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway is integral to immune and inflammatory responses, cell proliferation, and survival.[1][3] In its resting state, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as the inflammatory cytokine TNF-α, the IKK complex, which includes the catalytic subunits IKKα and IKKβ along with the regulatory subunit NEMO (IKKγ), is activated.[2][3] IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This process liberates NF-κB dimers, allowing them to enter the nucleus and initiate the transcription of genes involved in inflammation and cell survival.
Given its pivotal role, IKKβ has become a significant target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1][4] The development of potent and selective IKKβ inhibitors is a key focus of this research. This compound is a chemical probe developed as a potent and highly selective inhibitor of IKKβ, making it a valuable tool for studying the biological consequences of IKKβ inhibition.[5][6]
The Canonical NF-κB Signaling Pathway
The diagram below illustrates the critical role of IKKβ in the canonical NF-κB signaling cascade, which is the primary target of inhibitors like this compound.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Comparative Analysis of IKKβ Inhibitors
This compound has been characterized as a highly potent and selective ATP-competitive inhibitor of IKKβ.[5] Its performance, particularly concerning selectivity, distinguishes it from other well-known inhibitors. The following table summarizes key quantitative data for this compound and several other IKKβ inhibitors that have been evaluated in preclinical or clinical studies.
| Inhibitor | IKKβ IC50 | IKKα Selectivity | Other Kinase Selectivity Highlights | Status/Notes |
| This compound | 50 nM[5]380 nM (at 0.1 mM ATP)[6][7][8][9][10] | High (not inhibited)[6] | Hits only 3/397 kinases >50% at 10 µM (GAK, AAK1, IRAK3).[5] Also inhibits IGF1R (IC50 = 7.6 µM).[7][8][9] | Preclinical tool compound. Efficacious in a rat arthritis model.[5] Has a closely related inactive analog (BI-5026) for use as a negative control.[5] |
| MLN120B | 45 nM[10] | High | Highly selective against a panel of 442 kinases.[4] | Preclinical. Demonstrated efficacy in multiple myeloma and arthritis models.[4] |
| BMS-345541 | 300 nM | Moderate (13-fold vs IKKα)[4] | Allosteric inhibitor. | Discontinued (Phase I toxicity).[11] |
| SAR-113945 | N/A | N/A | N/A | Phase I trials for osteoarthritis showed suboptimal efficacy.[1][4][11] |
| IMD-0354 | N/A | N/A | Some reports suggest no direct activity against IKKβ in ATP-based assays.[4] | Phase I trial showed poor efficacy.[1][11] |
Note: IC50 values can vary based on experimental conditions, particularly the concentration of ATP used in kinase assays.
This compound demonstrates excellent potency with an IC50 in the nanomolar range.[5][6][8] Critically, it exhibits high selectivity for IKKβ over the closely related IKKα isoform, as well as a broad panel of other kinases.[4][5][6] This selectivity is a significant advantage for a research tool, as it minimizes off-target effects and allows for more precise dissection of IKKβ-specific functions.[4] In cellular assays, this compound effectively inhibits the phosphorylation of IκBα and the expression of downstream NF-κB transcriptional products like ICAM-1.[5] Furthermore, its in vivo efficacy has been demonstrated in a rat model of collagen-induced arthritis, where it showed effects comparable to the anti-TNFα standard, etanercept.[5]
In comparison, while other inhibitors like MLN120B also show high potency and selectivity[4][10], many IKKβ inhibitors that entered clinical trials have been discontinued due to a lack of efficacy or unacceptable toxicity profiles[4][11][12], underscoring the challenges in translating preclinical efficacy to clinical success for this target.
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays, as well as preclinical animal models. Below are detailed protocols representative of the key experiments used to characterize IKKβ inhibitors.
In Vitro IKKβ Kinase Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IKKβ in a controlled, cell-free environment.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of IKKβ by 50% (IC50).
-
Materials:
-
Recombinant human IKKβ enzyme.
-
IKKβ substrate (e.g., a peptide derived from IκBα).
-
Adenosine triphosphate (ATP), often radiolabeled (γ-³²P-ATP) or used in conjunction with phospho-specific antibodies for detection.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The IKKβ enzyme is pre-incubated with serial dilutions of the test inhibitor in microplate wells.
-
The kinase reaction is initiated by adding the IκBα substrate and ATP. It is crucial to note the ATP concentration, as ATP-competitive inhibitors will show different IC50 values at different ATP levels.[6][8]
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated.
-
The amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using a detection method like ELISA with a phospho-specific antibody.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction (without inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay for IκBα Degradation
This assay measures the functional effect of an inhibitor on the IKKβ pathway within a cellular context.
-
Objective: To assess the ability of an inhibitor to block signal-induced degradation of IκBα.
-
Cell Line: Human cell lines like HeLa or primary cells such as mouse hepatocytes are commonly used.[5][6]
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
Cells are pre-incubated with the test inhibitor (e.g., 10 μM this compound) or vehicle control for a specified time (e.g., 1-3 hours).[6]
-
The NF-κB pathway is stimulated by adding an agonist like TNF-α.
-
After a short stimulation period (e.g., 15-30 minutes), the cells are lysed to extract total protein.
-
Protein concentrations are normalized.
-
Cell lysates are analyzed by Western Blot using an antibody specific for IκBα. An antibody for a loading control (e.g., β-actin) is also used.
-
Expected Outcome: In vehicle-treated, stimulated cells, the IκBα band will be faint or absent due to degradation. In inhibitor-treated cells, the IκBα band should remain strong, indicating that its degradation was blocked.[6][8][9]
-
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
This is a widely used preclinical model of inflammatory arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Objective: To determine if an IKKβ inhibitor can reduce inflammation and joint damage in a disease model.
-
Model: Arthritis is induced in susceptible rat strains by immunization with type II collagen. This leads to an autoimmune response characterized by joint inflammation, swelling, and cartilage destruction, which mimics aspects of human rheumatoid arthritis.
-
Procedure:
-
Rats are immunized with an emulsion of bovine type II collagen and an adjuvant. A booster immunization is typically given later.
-
Once arthritis develops (observed as paw swelling and redness), animals are randomized into treatment groups.
-
Groups receive the test inhibitor (e.g., this compound at a specific dose, such as 60 mg/kg), a positive control (e.g., etanercept), or a vehicle control.[5]
-
Treatment is administered daily or on another defined schedule.
-
Clinical signs of arthritis (e.g., paw volume, clinical score) are monitored throughout the study.
-
At the end of the study, joints may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Expected Outcome: An effective inhibitor will significantly reduce the clinical scores and paw swelling compared to the vehicle-treated group and may show protection against joint destruction in histological assessments.[5]
-
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 3. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI 605906 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to IKKβ Inhibition: BI605906 vs. BMS-345541
In the landscape of cellular signaling research, the NF-κB pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival. Central to this pathway is the IκB kinase (IKK) complex, with its IKKβ subunit playing a pivotal role in the canonical activation cascade. Consequently, potent and selective IKKβ inhibitors are invaluable tools for dissecting NF-κB signaling and represent promising therapeutic candidates. This guide provides a comprehensive comparison of two widely used IKKβ inhibitors: BI605906 and BMS-345541, presenting key experimental data, detailed protocols, and visual workflows to aid researchers in selecting the appropriate tool for their specific needs.
This compound is recognized as a highly selective, ATP-competitive inhibitor of IKKβ.[1] In contrast, BMS-345541 is a selective, allosteric inhibitor that targets the catalytic subunits of IKK.[2][3] This fundamental difference in their mechanism of action, coupled with variations in selectivity and potency, underscores the importance of a detailed comparison for accurate experimental design and data interpretation.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and BMS-345541, providing a clear overview of their inhibitory profiles.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Inhibition Type | Key Selectivity Notes |
| This compound | IKKβ (IKK-2) | 50 nM[4] - 380 nM[5][6] | ATP-competitive | >300-fold selectivity for IKKβ over IKKα[1]. Off-target inhibition of IGF1 receptor at 7.6 µM[5][6]. |
| BMS-345541 | IKKβ (IKK-2) | 0.3 µM (300 nM)[7][8] | Allosteric | Approximately 13-fold selectivity for IKKβ over IKKα (IC50 = 4 µM)[1][7][8]. |
Table 2: Cellular Activity
| Compound | Cellular Assay | Cell Type | EC50 / IC50 |
| This compound | Inhibition of IκBα phosphorylation | HeLa | 0.9 µM[4] |
| Inhibition of ICAM-1 expression | HeLa | 0.7 µM[4] | |
| BMS-345541 | Inhibition of TNF-α-stimulated IκBα phosphorylation | THP-1 | ~4 µM[7] |
| Inhibition of LPS-stimulated cytokine production | THP-1 | 1-5 µM[7] |
Signaling Pathway and Mechanism of Action
The canonical NF-κB signaling pathway is initiated by stimuli such as TNF-α, leading to the activation of the IKK complex. IKKβ, the primary catalytic subunit, then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes. Both this compound and BMS-345541 interrupt this cascade by inhibiting IKKβ, albeit through different mechanisms.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of inhibitors. Below are representative protocols for an in vitro kinase assay and a cell-based reporter assay to compare this compound and BMS-345541.
This assay directly measures the ability of the inhibitors to block the enzymatic activity of recombinant IKKβ. A common method involves quantifying the phosphorylation of a substrate peptide.
Caption: Workflow for an in vitro IKKβ kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA, and 2 mM DTT).
-
Dilute recombinant human IKKβ enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable substrate, such as a biotinylated IκBα peptide.
-
Prepare serial dilutions of this compound and BMS-345541 in DMSO, then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.[9][10]
-
Prepare ATP at the desired concentration (e.g., 100 µM) in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the IKKβ enzyme, the substrate, and the serially diluted inhibitors (or vehicle control).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate for 30-60 minutes at 30°C.[11]
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that chelates Mg2+).
-
-
Detection and Analysis:
-
Quantify substrate phosphorylation. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the reaction.[11]
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[11]
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This assay measures the functional consequence of IKKβ inhibition on NF-κB transcriptional activity within a cellular context.
Caption: Workflow for a cell-based NF-κB reporter assay.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably or transiently expressing a reporter construct, such as a luciferase gene under the control of an NF-κB response element (e.g., HEK293 or U251 cells).[12][13]
-
One day prior to the experiment, seed the cells into a white, clear-bottom 96-well plate at an appropriate density to achieve ~80-90% confluency on the day of the assay.[13]
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Inhibitor and Stimulant Treatment:
-
Prepare serial dilutions of this compound and BMS-345541 in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
Add a stimulating agent such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.[12]
-
Incubate the plate for an additional 6-24 hours. The optimal time should be determined empirically.[14][15]
-
-
Lysis and Detection:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add a luciferase assay reagent to the cell lysates according to the manufacturer's protocol (e.g., Dual-Glo® Luciferase Assay System).[13]
-
Measure the luminescence using a plate reader. If using a dual-reporter system, measure both firefly and Renilla luciferase activity to normalize for transfection efficiency and cell number.[13]
-
Calculate the normalized NF-κB activity and plot it against the inhibitor concentration to determine the cellular IC50 value.
-
Summary and Recommendations
Both this compound and BMS-345541 are effective inhibitors of IKKβ, but their distinct properties make them suitable for different research applications.
-
This compound stands out for its superior selectivity, particularly its high margin over IKKα and a broad panel of other kinases.[1] This makes it the preferred choice for studies aiming to specifically dissect the roles of IKKβ with minimal confounding off-target effects. Its ATP-competitive nature is a classic mechanism of kinase inhibition.
-
BMS-345541 offers a different modality of inhibition through its allosteric mechanism.[2][3] While it is less selective than this compound, with notable activity against IKKα at higher concentrations, it remains a valuable tool.[7][8] Its efficacy has been demonstrated in numerous cellular and in vivo models.[7][16] The allosteric binding site may offer advantages in certain contexts, potentially avoiding competition with high intracellular ATP concentrations.
Recommendation: For experiments demanding the highest specificity for IKKβ to avoid ambiguity in target attribution, This compound is the superior choice. For studies where the allosteric mechanism is of interest or where in vivo data is a primary consideration (given its extensive characterization in animal models), BMS-345541 remains a robust and relevant option. As with any pharmacological study, it is crucial to use appropriate concentrations and include necessary controls to validate the on-target effects of the chosen inhibitor.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS 345541 | IκB Kinase | Tocris Bioscience [tocris.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Pathway Blockade: BI605906 vs. TPCA-1
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and proliferation[1][2]. Its dysregulation is implicated in a host of pathological conditions, including chronic inflammatory diseases and various cancers[1][2]. This has made the NF-κB pathway a significant target for therapeutic intervention. A key regulatory hub in this pathway is the IκB kinase (IKK) complex, particularly the IKKβ subunit, which is essential for the activation of canonical NF-κB signaling[1][3].
This guide provides an objective comparison of two widely used small molecule inhibitors that target the NF-κB pathway: BI605906 and TPCA-1. Both compounds are potent inhibitors of IKKβ, but they exhibit distinct selectivity profiles and mechanisms of action that researchers must consider when selecting a tool for their specific experimental needs. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make an informed decision.
Mechanism of Action
The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1)[1]. This leads to the activation of the IKK complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes[1].
References
Validating BI605906 On-Target Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of BI605906, a selective IKKβ inhibitor, with other commercially available alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of these chemical probes for studying the NF-κB signaling pathway.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2][3][4] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the expression of downstream pro-inflammatory genes.[2] This makes this compound a valuable tool for investigating the role of IKKβ in various physiological and pathological processes, including inflammation and cancer. A structurally similar but inactive compound, BI-5026, is available as a negative control for experiments.
Comparison of IKKβ Inhibitors
The selection of an appropriate IKKβ inhibitor is critical for the success of in vitro and in vivo studies. The following table summarizes the in vitro potency and selectivity of this compound and other commonly used IKKβ inhibitors.
| Compound | Target | IC50 | Selectivity | Off-Targets (IC50) | Negative Control |
| This compound | IKKβ | 50 nM[1], 380 nM[2][4] | >300-fold over IKKα[5] | GAK (188 nM), AAK1 (272 nM), IRAK3 (921 nM), IGF1R (7.6 µM) | BI-5026 (>10 µM for IKKβ)[1][6] |
| MLN120B | IKKβ | 45 nM[3][7] | >50-fold over IKKα[5] | Not specified | Not specified |
| BMS-345541 | IKKβ | 300 nM[8][9][10][11] | 13-fold over IKKα (4 µM)[5][8][9][10][11] | Panel of 15 other kinases showed no effect | Not specified |
| TPCA-1 | IKKβ | 17.9 nM[12] | 22-fold over IKKα (400 nM)[12] | STAT3[13] | Not specified |
Signaling Pathway and Experimental Workflow
To validate the on-target effects of this compound, a series of experiments can be performed to assess its impact on the IKKβ signaling pathway and confirm its engagement with the target protein in a cellular context.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of IKKβ by Western blotting. An increase in the amount of soluble IKKβ at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
NanoBRET™ is a live-cell assay that measures the binding of a test compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing an IKKβ-NanoLuc® fusion protein.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well white plate.
-
Compound and Tracer Addition: Add this compound at various concentrations to the cells, followed by the addition of the NanoBRET™ kinase tracer.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate and measure the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.
Western Blot for Phospho-IκBα
This assay directly measures the downstream effect of IKKβ inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound or other inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 20 ng/mL) for 10-15 minutes to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total IκBα.
Western Blot for ICAM-1 Expression
This assay measures the expression of a downstream gene product of NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or other inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 16-24 hours to induce ICAM-1 expression.[14]
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the phospho-IκBα Western blot.
-
SDS-PAGE and Western Blotting: Separate the proteins and probe with a primary antibody against ICAM-1. Use a loading control antibody.
-
Detection and Analysis: Detect and quantify the ICAM-1 protein levels.
Logical Comparison of IKKβ Inhibitors
The choice of an IKKβ inhibitor depends on the specific experimental needs, balancing potency, selectivity, and the availability of a negative control.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. selleckchem.com [selleckchem.com]
- 8. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 11. BMS 345541, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
A Comparative Guide to BI605906 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IKKβ inhibitor BI605906 in combination with other kinase inhibitors for cancer therapy. By examining preclinical data, this document aims to inform researchers on the rationale and potential efficacy of targeting the NF-κB pathway in conjunction with other key signaling cascades.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a potent and highly selective inhibitor of IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway.[1][2][3][4] The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumor growth, metastasis, and resistance to therapy.
Targeting a single signaling pathway in cancer is often met with limited success due to the development of resistance through the activation of alternative survival pathways. This has led to the exploration of combination therapies that simultaneously target multiple oncogenic drivers. The extensive crosstalk between the NF-κB pathway and other major signaling cascades, such as the EGFR, PI3K/Akt, MAPK, and CDK pathways, provides a strong rationale for combining IKKβ inhibitors like this compound with inhibitors of these pathways.
This compound in Combination with EGFR Inhibitors
Resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors is a significant clinical challenge. Preclinical evidence suggests that one mechanism of resistance involves the upregulation of the IKKβ/NF-κB signaling pathway. This provides a clear basis for combining IKKβ inhibitors with EGFR inhibitors to enhance therapeutic efficacy.
Supporting Experimental Data
While direct combination studies involving this compound and EGFR inhibitors are not yet published, studies with other selective IKKβ inhibitors demonstrate the potential of this approach.
Table 1: Synergistic Effects of IKKβ and EGFR Inhibitor Combinations
| Cancer Type | IKKβ Inhibitor | EGFR Inhibitor | Cell Lines | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CmpdA | Gefitinib | Multiple HNSCC cell lines | EGFR inhibitors induce IKKβ/NF-κB signaling. The combination synergistically inhibited cell growth in vitro and tumor formation in vivo. | [5][6] |
| Triple-Negative Breast Cancer (TNBC) | IKK16 | Gefitinib | HS578T, MDA-MB-231, MDA-MB-468 | The combination synergistically reduced cell viability and colony formation. Downregulated p-STAT3, p-AKT, p-mTOR, p-GSK3β, and p-RPS6. | [7][8][9][10][11] |
A study on triple-negative breast cancer cells showed that the combination of the IKK inhibitor IKK16 with gefitinib dramatically reduced the viability of all tested TNBC cell lines.[7] For instance, a complete loss of viability was observed with 2.25 μM gefitinib combined with 9 μM IKK16 in HS578T and MDA-MB-231 cells, and with 1.5 μM gefitinib combined with 6 μM IKK16 in MDA-MB-468 cells.[8]
Potential Combinations with Other Kinase Inhibitors
The extensive crosstalk between NF-κB and other key cancer-related signaling pathways suggests that this compound could be effectively combined with a range of other kinase inhibitors.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is frequently hyperactivated in cancer and is known to interact with the NF-κB pathway.[12] Combined inhibition of CDK4/6 and PI3K has been shown to lead to complete tumor regression in preclinical models.[13]
-
MAPK Pathway: The MAPK pathway is another crucial signaling cascade in cancer.[14] Preclinical studies have shown that inhibitors of the MAPK pathway can have synergistic effects when combined with CDK4/6 inhibitors.[15][16]
-
CDK4/6 Pathway: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Combining CDK4/6 inhibitors with other targeted therapies is a promising strategy.[12][13][15][17] Preclinical studies have demonstrated synergistic effects when combining CDK4/6 inhibitors with PI3K inhibitors.[13]
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the efficacy of kinase inhibitor combinations.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.
-
Treatment: After 24 hours, treat the cells with the inhibitors, alone or in combination, at various concentrations.
-
MTT Addition: Following a 72-hour incubation, add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a sample.[22][23][24]
-
Sample Preparation: Lyse treated cells and determine the protein concentration of each lysate.
-
Denaturation: Add Laemmli buffer to the lysates and boil at 95-100˚C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 10-50 μg of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.[25][26][27][28][29]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁶ cells) into the flank of immunodeficient mice (e.g., Balb/c nude mice).[25]
-
Tumor Growth: Monitor tumor growth by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: V = 1/2 × Length × Width².[27]
-
Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, single agents, combination).
-
Monitoring: Administer the treatments as per the defined schedule and continue to monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 13. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. verastem.com [verastem.com]
- 17. studenttheses.uu.nl [studenttheses.uu.nl]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchhub.com [researchhub.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 25. In vivo xenograft tumor growth experiments [bio-protocol.org]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo tumor xenograft model [bio-protocol.org]
- 28. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 29. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of BI-605906: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BI-605906, a potent IKKβ inhibitor, with other alternative IKKβ inhibitors. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to BI-605906
BI-605906 is a highly selective and potent inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. As such, IKKβ has emerged as an attractive therapeutic target. BI-605906 serves as a valuable chemical probe for studying the biological functions of IKKβ. A structurally similar but inactive compound, BI-5026, is available as a negative control for in vitro and in vivo studies.[1]
Cross-Reactivity Profiling: BI-605906 and Alternatives
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities. This section compares the cross-reactivity profile of BI-605906 with other known IKKβ inhibitors: BMS-345541, SC-514, and MLN120B.
Biochemical Kinase Selectivity
The following tables summarize the available data on the biochemical selectivity of BI-605906 and its alternatives against their primary target, IKKβ, and a panel of other kinases.
Table 1: Potency against Primary Target (IKKβ)
| Compound | IC50 (nM) vs. IKKβ | Assay Conditions |
| BI-605906 | 49[2] | - |
| 50[1] | - | |
| 380[3][4] | at 0.1 mM ATP | |
| BMS-345541 | 300[5] | - |
| SC-514 | 3,000 - 12,000 | ATP-competitive |
| MLN120B | 45-60 | ATP-competitive |
Table 2: Off-Target Kinase Profile of BI-605906
BI-605906 has been profiled against a broad panel of 397 kinases. The most significant off-targets are listed below.
| Off-Target Kinase | IC50 (nM) | % Inhibition @ 10 µM |
| GAK | 188[2] | 93%[1] |
| AAK1 | 272[2] | 87%[1] |
| IRAK3 | 921[2] | 76%[1] |
| IGF1R | 7,600[3][4] | - |
Table 3: Comparative Cross-Reactivity of Alternative IKKβ Inhibitors
The available cross-reactivity data for the alternative inhibitors is less comprehensive than for BI-605906.
| Compound | Off-Target Kinases and Remarks |
| BMS-345541 | Failed to inhibit a panel of 15 other kinases.[5] It is a selective inhibitor of IKK-2 (IKKβ) over IKK-1 (IKKα) with IC50 values of 0.3 µM and 4 µM, respectively.[5] |
| SC-514 | Did not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases in the tested panel. |
| MLN120B | Reported to be a potent and selective inhibitor of IKKβ and does not inhibit other IKK isoforms at concentrations below 50 µM.[6] |
Cellular Activity
The efficacy of these inhibitors has also been assessed in cellular assays, which provide a more physiologically relevant context.
Table 4: Cellular Potency of BI-605906 and Alternatives
| Compound | Cellular Assay | Cell Line | EC50 / IC50 |
| BI-605906 | Inhibition of IκBα phosphorylation | HeLa | 0.9 µM[1][2] |
| Inhibition of ICAM-1 expression | HeLa | 0.7 µM[1][2] | |
| BMS-345541 | Inhibition of stimulated IκBα phosphorylation | - | 4 µM[5] |
| Inhibition of TNFα-induced ICAM-1 and VCAM-1 expression | HUVEC | 5 µM | |
| SC-514 | Inhibition of RANKL-induced osteoclastogenesis | RAW264.7 | <5 µM[7] |
| MLN120B | Inhibition of TNF-α-induced IκB phosphorylation and degradation | - | Dose-dependent |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
Biochemical Kinase Profiling (KINOMEscan®)
The KINOMEscan® platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and inhibition.
General Protocol:
-
Kinase-tagged Phage Production: Kinases are tagged with T7 phage.
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand.
-
Binding Reaction: The kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
Incubation: The reaction plates are incubated to allow for binding equilibrium to be reached.
-
Washing: The affinity beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is measured by qPCR.
-
Data Analysis: The results are reported as the percentage of the control (DMSO) or as dissociation constants (Kd) or IC50 values.
Cellular IκBα Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of IκBα, a direct substrate of IKKβ, in a cellular context.
Principle: Upon stimulation with an agonist (e.g., TNFα), IKKβ is activated and phosphorylates IκBα. This phosphorylation event can be detected and quantified using various methods, such as Western blotting or ELISA-based assays with phospho-specific antibodies.
General Protocol (Western Blot):
-
Cell Culture and Treatment: Cells (e.g., HeLa) are cultured and then pre-incubated with the test compound or vehicle control.
-
Stimulation: Cells are stimulated with an appropriate agonist (e.g., TNFα) for a short period to induce IκBα phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated IκBα and total IκBα.
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Densitometry: The band intensities are quantified to determine the relative levels of phosphorylated IκBα.
ICAM-1 Expression Assay
This assay quantifies the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a downstream target of the NF-κB pathway, on the cell surface.
Principle: Activation of the NF-κB pathway leads to the transcriptional upregulation of ICAM-1. The level of ICAM-1 expression on the cell surface can be measured using methods like flow cytometry or cell-based ELISA.
General Protocol (Flow Cytometry):
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound and a stimulant (e.g., TNFα) to induce ICAM-1 expression.
-
Cell Staining: Cells are harvested and stained with a fluorescently labeled primary antibody specific for ICAM-1.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is calculated to determine the level of ICAM-1 expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these inhibitors.
IKKβ/NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of IKKβ.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BI-605906.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
BI-605906 is a highly potent and selective IKKβ inhibitor, with well-characterized off-targets identified through comprehensive kinome scanning. When compared to other IKKβ inhibitors such as BMS-345541, SC-514, and MLN120B, BI-605906 has more extensive and publicly available cross-reactivity data, making it a valuable tool for target validation studies. The choice of an appropriate IKKβ inhibitor for a specific research application should consider the desired level of selectivity and the potential for off-target effects. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field.
References
- 1. opnme.com [opnme.com]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming BI-605906-Induced Phenotypes with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of BI-605906, a selective IKKβ inhibitor, by comparing its induced cellular phenotypes with those resulting from targeted knockdown of IKKβ using small interfering RNA (siRNA). The objective is to ensure that the observed biological effects of BI-605906 are a direct consequence of IKKβ inhibition, a critical step in preclinical drug development and target validation.
BI-605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a central component of the canonical NF-κB signaling pathway.[1][2][3] It exerts its effect by suppressing the phosphorylation and subsequent activation of IKKβ, thereby preventing the degradation of the NF-κB inhibitor, IκBα.[1][4] This ultimately leads to the inhibition of NF-κB-mediated transcription of pro-inflammatory cytokines and other target genes.[1][3][4] While BI-605906 is highly selective for IKKβ, it is crucial to confirm that its cellular phenotypes are not due to off-target effects.[5] RNA interference (RNAi) using siRNA offers a complementary loss-of-function approach to corroborate the phenotypes observed with small molecule inhibitors.[6][7]
Comparative Analysis of BI-605906 and IKKβ siRNA Effects
The following tables summarize the expected quantitative outcomes from key experiments designed to compare the effects of BI-605906 treatment and IKKβ siRNA-mediated knockdown.
Table 1: Effect on IKKβ and IκBα Phosphorylation
| Treatment Group | IKKβ Phosphorylation (p-IKKβ) Level (Relative to Control) | IκBα Phosphorylation (p-IκBα) Level (Relative to Control) |
| Vehicle Control | 1.0 | 1.0 |
| BI-605906 | Significantly Decreased | Significantly Decreased |
| Scrambled siRNA | ~1.0 | ~1.0 |
| IKKβ siRNA | Significantly Decreased | Significantly Decreased |
Table 2: Effect on Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α)
| Treatment Group | Relative mRNA Expression (Fold Change vs. Control) | Secreted Protein Level (pg/mL) |
| Vehicle Control | 1.0 | Baseline |
| BI-605906 | Significantly Decreased | Significantly Decreased |
| Scrambled siRNA | ~1.0 | ~Baseline |
| IKKβ siRNA | Significantly Decreased | Significantly Decreased |
Table 3: Effect on Cell Viability/Proliferation (in relevant cancer cell lines)
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| Vehicle Control | 100% | Baseline |
| BI-605906 | Decreased (Dose-dependent) | Increased |
| Scrambled siRNA | ~100% | ~Baseline |
| IKKβ siRNA | Decreased | Increased |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Select a cell line known to have an active NF-κB pathway (e.g., HeLa, HEK293, or a relevant cancer cell line).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagents:
-
BI-605906 (and its negative control BI-5026, if available).[8]
-
IKKβ-targeting siRNA (at least two independent, validated sequences).
-
Scrambled or non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Antibodies for Western blotting: anti-IKKβ, anti-phospho-IKKβ, anti-IκBα, anti-phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for IKKβ, IL-6, TNF-α, and a housekeeping gene).
-
ELISA kit for detecting secreted cytokines.
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo).
-
Apoptosis detection kit (e.g., Annexin V-FITC).
-
siRNA Transfection
-
Cell Seeding: Seed cells in 6-well or 12-well plates to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
Dilute the required amount of siRNA (e.g., 20 pmol for a 6-well plate) in Opti-MEM or other serum-free medium.
-
In a separate tube, dilute the transfection reagent in the same medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
BI-605906 Treatment
-
Cell Seeding: Seed cells at a density that will not lead to overconfluency during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing BI-605906 at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired duration (e.g., 24 hours), which should be comparable to the siRNA incubation period for phenotypic assays.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
PCR Amplification: Perform real-time PCR using gene-specific primers and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Assay Procedure: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of secreted cytokines.
Cell Viability and Apoptosis Assays
-
Cell Treatment: Treat cells in 96-well plates with BI-605906 or transfect with siRNAs.
-
Viability Assay: Add the viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Apoptosis Assay: Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway showing inhibition by BI-605906 and IKKβ siRNA.
Experimental Workflow
Caption: Workflow for comparing BI-605906 and siRNA-induced phenotypes.
Logical Relationship
Caption: Logic for confirming on-target effects of BI-605906.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Pardon Our Interruption [opnme.com]
- 9. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for BI-605906
This document provides critical safety and logistical information for the handling and disposal of BI-605906, a selective inhibitor of IκB kinase subunit β (IKKβ). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
Proper Disposal Protocol for BI-605906
BI-605906 and its containers must be disposed of as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Solid BI-605906 waste (e.g., expired compound, contaminated labware) should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing BI-605906, including unused experimental solutions and contaminated solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix BI-605906 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Label all waste containers with "Hazardous Waste," the full chemical name "BI-605906," and any other required information as per your institution's guidelines.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of BI-605906 down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of BI-605906.
| Target | IC50 Value | Assay Conditions | Reference |
| IKKβ | 380 nM | Assayed at 0.1 mM ATP | [1][2] |
| IKKβ | 50 nM | Not specified | [3] |
| IGF1 Receptor | 7.6 µM | Not specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
1. In Vitro IKKβ Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of BI-605906 against IKKβ.
-
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)
-
ATP (Adenosine triphosphate)
-
BI-605906
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[4]
-
ADP-Glo™ Kinase Assay kit or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of BI-605906 in DMSO, and then dilute further in the assay buffer.
-
In a multi-well plate, add the IKKβ enzyme, the IKKβ substrate, and the various concentrations of BI-605906.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for IKKβ if known, or at a standard concentration (e.g., 10 µM).[4]
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system measures luminescence, which is proportional to the amount of ADP generated.
-
Plot the luminescence signal against the logarithm of the BI-605906 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. NF-κB Luciferase Reporter Assay
This cellular assay measures the ability of BI-605906 to inhibit the NF-κB signaling pathway.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and reagents
-
TNF-α (Tumor Necrosis Factor-alpha) or another NF-κB activator
-
BI-605906
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.[5]
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BI-605906 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.[6]
-
Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.[6][7]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of BI-605906 to determine the extent of pathway inhibition.
-
Visualizations
Caption: A flowchart illustrating the proper disposal workflow for BI-605906 waste.
Caption: The inhibitory effect of BI-605906 on the IKKβ/NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Personal protective equipment for handling BI605906
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of BI 605906, a selective IKKβ inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling BI 605906, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following personal protective equipment (PPE) must be worn at all times in the laboratory environment where this compound is handled.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols. If significant aerosolization is anticipated, a risk assessment should be performed to determine if a respirator is necessary. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Chemical and Physical Properties
A summary of the key quantitative data for BI 605906 is provided below for easy reference.
| Property | Value |
| Molecular Weight | 432.51 g/mol |
| IC₅₀ for IKKβ | 380 nM |
| Solubility in DMSO | Soluble to 100 mM |
Signaling Pathway of BI 605906 Inhibition
BI 605906 is a selective inhibitor of IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses, cell survival, and proliferation. The diagram below illustrates the mechanism of action of BI 605906.
Experimental Workflow for Handling BI 605906
The following diagram outlines a standard workflow for preparing and using BI 605906 in a typical cell-based assay. This procedure should be performed in a sterile environment, such as a laminar flow hood.
Detailed Experimental Protocol: Cell Treatment
-
Prepare Stock Solution : Dissolve BI 605906 powder in anhydrous DMSO to a final concentration of 100 mM.
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solution : On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure thorough mixing.
-
Cell Treatment : Remove the existing medium from the cultured cells and replace it with the medium containing the BI 605906 working solution.
-
Incubation : Place the cells back into the incubator for the time specified in your experimental protocol.
-
Downstream Analysis : After incubation, proceed with your planned cellular or molecular analysis.
Disposal Plan for BI 605906 Waste
BI 605906 and any materials contaminated with it should be treated as cytotoxic waste. Proper disposal is crucial to prevent environmental contamination and ensure safety.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
